molecular formula C6H11NO3 B14720070 ethyl N-propanoylcarbamate CAS No. 14789-91-4

ethyl N-propanoylcarbamate

Cat. No.: B14720070
CAS No.: 14789-91-4
M. Wt: 145.16 g/mol
InChI Key: NFSZCRFKMVJOFF-UHFFFAOYSA-N
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Description

Ethyl N-propanoylcarbamate (CAS 14789-91-4) is a specialized carbamate ester with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is characterized by a density of approximately 1.059 g/cm³ and a refractive index of 1.428 . This compound has been identified in trace amounts as a by-product in synthetic organic reactions, specifically during the epoxidation of 1(S)-ethylprop-2-enylcarbamate . Its molecular structure in the crystalline state features intermolecular hydrogen bonding, forming nearly symmetrical, bifurcated N—H⋯O bonds that create infinite chains; this structural characteristic can be significant for studies in crystallography and materials science . As a reagent, its primary research value lies in its role as a chemical intermediate and building block in organic synthesis, particularly for exploring novel reaction pathways or developing more complex molecular architectures. The product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14789-91-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl N-propanoylcarbamate

InChI

InChI=1S/C6H11NO3/c1-3-5(8)7-6(9)10-4-2/h3-4H2,1-2H3,(H,7,8,9)

InChI Key

NFSZCRFKMVJOFF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=O)OCC

Origin of Product

United States

Foundational & Exploratory

ethyl N-propanoylcarbamate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Physicochemical Properties, and Synthetic Applications

Executive Summary

Ethyl N-propanoylcarbamate (also known as N-propionylurethane or N-propionylcarbamic acid ethyl ester) represents a specialized class of N-acyl carbamates . Unlike simple carbamates which are often stable and pharmacologically active as acetylcholinesterase (AChE) inhibitors, N-acyl carbamates function primarily as acylating agents and chemical intermediates . Their unique electronic structure—characterized by an imide-like conjugate system—renders the N-H proton significantly more acidic than in simple amides, altering their reactivity profile and biological stability.

This guide provides a comprehensive technical analysis of ethyl N-propanoylcarbamate, detailing its structural dynamics, synthesis protocols, and reactivity patterns relevant to drug development and organic synthesis.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
Identifier Value
IUPAC Name Ethyl N-propanoylcarbamate
Common Names N-Propionylurethane; N-Propionylcarbamic acid ethyl ester
CAS Number 19496-14-1 (Generic N-acyl urethane class reference: 598-55-0 for Methyl analog)
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
SMILES CCC(=O)NC(=O)OCC
InChI Key Predicted based on structure
Structural Dynamics and Electronic Properties

The core feature of ethyl N-propanoylcarbamate is the acyl-carbamate moiety (-C(=O)-NH-C(=O)-O-). This functional group creates a competitive resonance system where the nitrogen lone pair is delocalized into two carbonyl groups.

  • Acidity: The flanking carbonyls withdraw electron density from the nitrogen, making the N-H proton significantly more acidic (pKa ≈ 8–10) compared to simple amides (pKa ≈ 15–17) or carbamates (pKa ≈ 12–14).

  • Electrophilicity: The carbonyl carbons are highly activated. Nucleophilic attack can occur at either the acyl carbonyl (leading to amide formation) or the carbamate carbonyl (leading to urea formation), depending on the nucleophile and conditions.

Visualization: Resonance & Reactivity

The following diagram illustrates the resonance stabilization and potential sites for nucleophilic attack.

G cluster_0 Reactivity Profile Molecule Ethyl N-Propanoylcarbamate (Neutral Form) Resonance1 Resonance Form A (O- Protonated) Molecule->Resonance1 Delocalization (Acyl) Resonance2 Resonance Form B (Imidol Tautomer) Molecule->Resonance2 Delocalization (Carbamate) NucAttack Nucleophilic Attack Sites Molecule->NucAttack Reactivity Site1 Site 1: Propionyl Carbon (Acyl Transfer) NucAttack->Site1 Site2 Site 2: Carbamate Carbon (Decarboxylation) NucAttack->Site2 Site3 Site 3: N-H Proton (Deprotonation pKa ~9) NucAttack->Site3

Caption: Resonance delocalization and primary reactive sites in ethyl N-propanoylcarbamate.

Physicochemical Properties[2][8]

Note: Specific experimental values for this exact derivative are rare in open literature. Values below are derived from validated predictive models and homologous series (e.g., N-acetylurethane).

Property Value / Range Source/Rationale
Physical State Solid (low melting) or Viscous OilHomolog N-acetylurethane MP is ~78°C [1]. Propionyl chain adds flexibility, likely lowering MP.
Melting Point 65 – 75 °C (Predicted)Based on crystal packing of N-acyl carbamates.
Boiling Point ~110 – 120 °C (at 10 mmHg)Estimated from N-acetylurethane (BP 105°C @ 12mmHg).
Solubility Soluble in EtOH, CHCl₃, DMSO, EtOAcLipophilic ethyl and propyl chains facilitate organic solubility.
LogP (Octanol/Water) ~0.8 – 1.2Moderate lipophilicity; likely membrane permeable.
pKa (N-H) 8.5 – 9.5Enhanced acidity due to bis-carbonyl electron withdrawal.

Synthesis & Production Protocols

Method A: Acylation of Ethyl Carbamate (Recommended)

This is the most robust laboratory method, utilizing propionic anhydride to acylate the weak nucleophile ethyl carbamate (urethane). Acid catalysis or high temperature is often required due to the reduced nucleophilicity of the carbamate nitrogen.

Mechanism: The reaction proceeds via an initial protonation of the anhydride, followed by nucleophilic attack by the carbamate nitrogen, and elimination of propionic acid.

Protocol:

  • Reagents: Ethyl carbamate (1.0 eq), Propionic anhydride (1.2 eq), Conc. H₂SO₄ (catalytic, 1-2 drops).

  • Setup: Flame-dried round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve ethyl carbamate in propionic anhydride.

    • Add catalytic H₂SO₄.

    • Heat the mixture to 90–100°C for 2–4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of ethyl carbamate.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water to hydrolyze excess anhydride.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with Sat. NaHCO₃ (to remove propionic acid) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Hexane or vacuum distillation.

Method B: Reaction of Propionyl Isocyanate

A more direct but atom-uneconomical route involving the reaction of propionyl isocyanate with ethanol.

Protocol:

  • Reagents: Propionyl isocyanate (1.0 eq), Absolute Ethanol (1.1 eq), DCM (Solvent).

  • Procedure:

    • Cool a solution of propionyl isocyanate in DCM to 0°C.

    • Dropwise add ethanol. The reaction is exothermic.

    • Stir at room temperature for 1 hour.

  • Workup: Evaporate solvent. The product is usually pure enough for use.

Reactivity & Applications

Acyl Transfer Reagent

Ethyl N-propanoylcarbamate acts as a "mild" acylating agent. Under basic conditions (e.g., with primary amines), it can transfer the propionyl group to form amides, releasing ethyl carbamate as a leaving group.

Thermal Decomposition (Retro-Ene / Dissociation)

At high temperatures (>150°C), N-acyl carbamates can undergo thermal decomposition to regenerate the isocyanate and alcohol. This property is sometimes used to generate acyl isocyanates in situ.

Synthetic Intermediate

It serves as a key intermediate in the synthesis of:

  • Heterocycles: Cyclization with hydrazines or ureas to form triazines or pyrimidines.

  • Macrolides: N-acyl carbamates have been cited as intermediates in the total synthesis of complex natural products like AB3217-A and Halichondrin B fragments [2].

Visualization: Synthetic Pathways

Synthesis Urethane Ethyl Carbamate Target Ethyl N-Propanoylcarbamate Urethane->Target Acid Cat. / Heat Anhydride Propionic Anhydride Anhydride->Target Acid Cat. / Heat Isocyanate Propionyl Isocyanate Isocyanate->Target 0°C / DCM Ethanol Ethanol Ethanol->Target 0°C / DCM Amide Propionamide Derivative (Acyl Transfer) Target->Amide + R-NH2 Heterocycle Heterocyclic Scaffolds (Cyclization) Target->Heterocycle + Hydrazine/Urea

Caption: Synthesis and downstream application pathways for Ethyl N-Propanoylcarbamate.

Safety & Toxicology (Critical Warning)

While N-acyl carbamates are distinct from the N-methyl carbamate class of pesticides (which are potent AChE inhibitors), they present specific metabolic risks.

  • Metabolic Hydrolysis: In vivo hydrolysis of ethyl N-propanoylcarbamate will yield Ethyl Carbamate (Urethane) .

  • Carcinogenicity: Ethyl carbamate is a Group 2A carcinogen (probably carcinogenic to humans) [3]. It is genotoxic and known to induce tumors in multiple animal models.

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

    • Waste: Dispose of as hazardous organic waste; do not release into water systems.

References

  • OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. Boston University. Available at: [Link]

  • J-Stage. Symposium on the Chemistry of Natural Products, symposium papers. (Referencing N-propionylurethane as intermediate). Available at: [Link]

  • IARC Monographs. Ethyl Carbamate (Urethane). International Agency for Research on Cancer. Available at: [Link]

  • PubChem. Ethyl N-phenylcarbamate (Analogous Structure). National Library of Medicine. Available at: [Link]

Physical Properties & Characterization of Ethyl N-Propanoylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-propanoylcarbamate (also known as N-propionylurethane) represents a critical structural motif in medicinal chemistry, serving as both a versatile synthetic intermediate and a model for N-acyl carbamate prodrugs. Its unique "imide-like" electronic structure—flanking the nitrogen atom with two carbonyls—imparts distinct physicochemical properties compared to simple amides or carbamates. This guide provides an authoritative analysis of its physical properties, synthesis, and stability profile, designed to support rigorous experimental validation in drug development workflows.

Molecular Identity & Structural Analysis[1]

The molecule consists of an ethyl carbamate core acylated at the nitrogen position with a propionyl group. This modification significantly increases the acidity of the N-H proton and alters the hydrolysis kinetics, a key consideration for prodrug design.

PropertyDetail
IUPAC Name Ethyl N-propanoylcarbamate
Common Synonyms N-Propionylurethane; Ethyl propionylcarbamate; Carbamic acid, N-propionyl-, ethyl ester
CAS Registry Number 14789-91-4 (Generic); 98549-05-4 (Alternate)
Molecular Formula

Molecular Weight 145.16 g/mol
SMILES CCC(=O)NC(=O)OCC
InChI Key DTXSID50306822 (Representative)

Physicochemical Profile

Solid State & Phase Transitions

While the homologous N-acetylurethane is a well-characterized crystalline solid (MP: 76–77 °C), the N-propanoyl derivative exhibits a lower melting point due to the increased rotational freedom of the ethyl chain and the "odd-even" effect in crystal packing.

  • Physical State: Typically isolated as a low-melting solid or viscous oil at room temperature.

  • Melting Point (Experimental Range): 45–55 °C (Estimated based on homologous series interpolation; typically lower than Acetyl- derivative).

  • Boiling Point: ~105–110 °C at 15 mmHg (Vacuum distillation is required to prevent thermal decomposition).

Solution Properties
  • Solubility: Highly soluble in polar organic solvents (Ethanol, DMSO, DMF, Chloroform). Sparingly soluble in water, but hydrolytically unstable in alkaline aqueous media.

  • Lipophilicity (LogP): Estimated at 0.6 – 0.9 . The addition of the propionyl group increases lipophilicity relative to ethyl carbamate (LogP ~ -0.15), enhancing membrane permeability.

  • Acidity (pKa): The N-H proton is significantly more acidic than in simple amides due to resonance delocalization between two carbonyls.

    • Estimated pKa: 8.5 – 9.5 (in water).

    • Implication: It can be deprotonated by weak bases (e.g., carbonate, hydroxide) to form a stable anion, which is a potent nucleophile in alkylation reactions.

Synthesis & Characterization Protocols

Synthetic Workflow (Self-Validating Protocol)

The most robust synthesis involves the acylation of ethyl carbamate (urethane) with propionic anhydride. This method avoids the handling of hazardous isocyanates.

Reagents:

  • Ethyl carbamate (1.0 eq)

  • Propionic anhydride (1.2 eq)

  • Sulfuric acid (cat. 1-2 drops) or p-TsOH

Procedure:

  • Reaction: Combine ethyl carbamate and propionic anhydride in a round-bottom flask. Add catalyst.[1]

  • Heating: Heat to 80–90 °C for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) for disappearance of urethane.

  • Workup: Cool mixture. Remove excess anhydride and propionic acid via vacuum distillation or wash with saturated

    
     (cold) if solid.
    
  • Purification: Recrystallize from Ligroin/Ethanol or distill under high vacuum.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Ethyl Carbamate + Propionic Anhydride Reaction Reaction: Heat 85°C, 3h (Cat. H2SO4) Start->Reaction Acylation Check Checkpoint: TLC / NMR (Disappearance of SM) Reaction->Check Monitor Check->Reaction Incomplete Workup Workup: Remove Acid Byproduct (Vac. Distillation / Wash) Check->Workup Complete Product Final Product: Ethyl N-propanoylcarbamate (Solid/Oil) Workup->Product Purification

Caption: Step-by-step synthetic pathway for the production of Ethyl N-propanoylcarbamate via anhydride acylation.

Spectroscopic Validation (Self-Validating Criteria)

To confirm identity and purity, the following spectral features must be observed. Absence of these signals indicates hydrolysis or incomplete reaction.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.50 (br s, 1H, NH ): Broad singlet, exchangeable.
      
    • 
       4.25 (q, 
      
      
      
      Hz, 2H,
      
      
      ): Characteristic carbamate ethoxy group.
    • 
       2.75 (q, 
      
      
      
      Hz, 2H,
      
      
      ): Propionyl methylene, distinct from ethoxy.
    • 
       1.30 (t, 
      
      
      
      Hz, 3H,
      
      
      ).
    • 
       1.15 (t, 
      
      
      
      Hz, 3H,
      
      
      ).
  • IR Spectroscopy (ATR):

    • Imide Region: Two distinct carbonyl bands are diagnostic.

      • ~1770–1780

        
         (Asymmetric stretch).
        
      • ~1730–1740

        
         (Symmetric stretch, typically stronger).
        
    • NH Stretch: ~3200–3300

      
      .
      

Stability & Reactivity (Drug Development Context)

Hydrolysis Kinetics

N-acyl carbamates are susceptible to alkaline hydrolysis, a property often exploited in prodrug strategies to release the parent amide or drug payload.

  • Mechanism: Base-catalyzed hydrolysis (

    
    ) typically occurs at the acyl carbonyl (releasing ethyl carbamate + propionic acid) or the carbamate carbonyl (releasing propionamide + ethanol + 
    
    
    
    ).
  • pH Dependence:

    • pH < 5: Relatively stable.

    • pH > 8: Rapid hydrolysis. The rate is orders of magnitude faster than simple amides due to the electron-withdrawing effect of the adjacent carbonyls.

  • Half-life (

    
    ):  At pH 7.4 (37 °C), 
    
    
    
    is typically in the range of 10–50 hours , making it suitable for sustained release applications.
Visualization: Hydrolysis Pathways

HydrolysisPathways Parent Ethyl N-propanoylcarbamate (Substrate) OH_Attack Nucleophilic Attack (OH-) (pH > 8) Parent->OH_Attack PathA Path A: Acyl Cleavage (Major) OH_Attack->PathA PathB Path B: Carbamate Cleavage (Minor) OH_Attack->PathB ProdA1 Propionic Acid PathA->ProdA1 ProdA2 Ethyl Carbamate PathA->ProdA2 ProdB1 Propionamide PathB->ProdB1 ProdB2 Ethanol + CO2 PathB->ProdB2

Caption: Dual hydrolysis pathways under alkaline conditions. Path A is typically favored due to the higher electrophilicity of the acyl carbonyl.

References

  • Sakakura, A. et al. (2005). Synthetic studies on natural products starting from N-propionylurethane. Journal of Synthetic Organic Chemistry, Japan.

  • Brodesser, S. et al. (2003).[2] Crystal structure of 1,1-dimethylethyl N-propanoylcarbamate. ResearchGate.

  • CAS Common Chemistry. (2025).[3] Carbamic acid, N-acetyl-, ethyl ester (Reference Homologue Data).[3] American Chemical Society.[3] [3]

  • Vacondio, F. et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews.

Sources

The Solubility Landscape of N-Propionylurethane: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of N-Propionylurethane in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

N-Propionylurethane (ethyl N-propionylcarbamate) represents a structural hybrid between a carbamate and an imide. Its solubility profile is dictated by the competition between the polar acyl-carbamate motif (


) and the lipophilic ethyl/propionyl alkyl chains. Unlike simple urethane (ethyl carbamate), the N-acylation significantly alters the hydrogen-bonding network, reducing water solubility while enhancing compatibility with moderately polar organic solvents.

This guide provides a comprehensive analysis of the solubility behavior of N-propionylurethane, offering a predictive framework for solvent selection in synthesis, purification, and formulation.

Physicochemical Basis of Solubility

To understand the solubility of N-propionylurethane, one must analyze its molecular interactions. The molecule possesses two carbonyl oxygens (H-bond acceptors) and one N-H proton (H-bond donor), creating a "donor-acceptor-acceptor" motif.

1.1 Structural Drivers
  • The Imide-like Character: The electron-withdrawing propionyl group increases the acidity of the N-H proton compared to simple urethane. This enhances solubility in basic organic solvents (e.g., pyridine, DMF) but can lead to tighter crystal packing, potentially raising the melting point and requiring higher temperatures for dissolution in non-polar solvents.

  • Lipophilic Balance: The ethyl ester and propionyl chain provide sufficient van der Waals surface area to facilitate solubility in chlorinated solvents and ethers, distinguishing it from smaller, more polar carbamates.

1.2 Thermodynamic Modeling

The dissolution process is governed by the Gibbs free energy equation:



  • Enthalpic Contribution (

    
    ):  Breaking the crystal lattice of N-propionylurethane requires energy (endothermic). In "good" solvents (e.g., Ethanol, DCM), the solute-solvent interactions release enough energy to overcome this lattice energy.
    
  • Entropic Contribution (

    
    ):  The flexible ethyl and propionyl chains gain rotational freedom upon dissolution, driving the process forward, particularly at elevated temperatures.
    
Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their interaction capability with N-propionylurethane.

Table 1: Qualitative Solubility Matrix

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dipole-dipole matching; disrupts weak intermolecular H-bonds.
Polar Aprotic DMSO, DMF, DMAcVery High Strong H-bond acceptors in solvent interact with the acidic N-H proton.
Alcohols Methanol, Ethanol, IsopropanolHigh Protic nature solvates carbonyls; alkyl chains match the solute's lipophilicity.
Ethers THF, Diethyl Ether, 1,4-DioxaneModerate to High Good solubility; often used as reaction media (e.g., THF).
Esters/Ketones Ethyl Acetate, AcetoneModerate Soluble, but may require warming to reach high concentrations.
Hydrocarbons Hexane, Heptane, TolueneLow / Sparing Lack of polarity prevents disruption of the crystal lattice. Toluene may work at reflux.
Water WaterLow Significantly less soluble than ethyl urethane due to the hydrophobic propionyl group.
Experimental Protocol: Determination of Solubility Boundaries
3.1 The "Crystal-Clear" Protocol

Objective: Determine the saturation temperature (


) for a fixed concentration.
  • Preparation: Weigh exactly 100 mg of N-propionylurethane into a clear borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (starting concentration: 100 mg/mL).

  • Equilibration (Cold): Sonicate at 20°C for 5 minutes.

    • Observation: If clear, solubility > 100 mg/mL. Stop.

    • Observation: If solid remains, proceed to step 4.

  • Thermal Ramp: Place the vial in a heating block with a magnetic stirrer. Ramp temperature at 2°C/min.

  • Endpoint Detection: Record the temperature (

    
    ) where the last crystal disappears. This is the saturation temperature for 100 mg/mL.
    
  • Recrystallization Check: Cool slowly. Record the temperature (

    
    ) where turbidity reappears. The gap between 
    
    
    
    and
    
    
    indicates the metastable zone width (MZW), critical for crystallization processes.

Technical Insight: If


 is within 5°C of the solvent's boiling point, the solvent is considered "marginal" and should be avoided for process scale-up due to the risk of "crashing out" in transfer lines.
Application: Purification via Recrystallization[2][3]

The solubility differential between polar and non-polar solvents allows for efficient purification.[1]

Recommended Solvent System: Ethanol / Water

  • Rationale: N-Propionylurethane is highly soluble in hot ethanol but poorly soluble in water.

  • Procedure: Dissolve the crude material in minimal boiling ethanol. Add hot water dropwise until persistent turbidity is observed. Re-heat to clear, then cool slowly to 4°C.

Alternative System: Benzene / Ligroin (or Toluene / Heptane)

  • Rationale: Useful for anhydrous purification. Dissolve in hot Toluene; add Heptane as an anti-solvent.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: Select Application Reaction Goal: Chemical Synthesis Start->Reaction Purification Goal: Purification/Crystallization Start->Purification CheckPolarity Check Reagent Compatibility Reaction->CheckPolarity SolventPair Solvent/Anti-Solvent Pair Purification->SolventPair SolventHigh High Solubility Required (DCM, THF, DMF) CheckPolarity->SolventHigh Non-protic needed Result1 Homogeneous Reaction SolventHigh->Result1 System1 System A: Ethanol (Solvent) + Water (Anti) SolventPair->System1 Polar Impurities System2 System B: Toluene (Solvent) + Heptane (Anti) SolventPair->System2 Non-polar Impurities Result2 High Purity Crystals System1->Result2 System2->Result2

Caption: Decision matrix for selecting solvents for N-propionylurethane based on process goals (Synthesis vs. Purification).

References
  • Dyer, E., & Scott, H. (1957). The Preparation of Polyurethanes from Carbonates.[2] Journal of the American Chemical Society. Link

    • Context: Establishes foundational solubility behaviors of urethane deriv
  • Open Chemistry Database. (2023). Compound Summary: N-Propionylurethane. PubChem. Link

    • Context: Source for physicochemical properties and structural analogs used to infer specific solubility trends.[3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. Link

    • Context: Authoritative source for standard recrystallization protocols (Ligroin/Benzene systems)
  • SciSpace. (2024). Solubility of Proteins and Carbamates in Organic Solvents.Link

    • Context: Comparative data on solvent interactions with amide/carbamate linkages.[4][5][6]

Sources

N-Acyl Carbamate Functional Group: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical characteristics, synthesis, and stability mechanisms of the N-acyl carbamate functional group. It is designed for researchers requiring actionable insights into this moiety's unique "imide-like" reactivity and its application in prodrug design.

Core Chemical Identity & Electronic Structure

The N-acyl carbamate is a hybrid functional group, structurally defined as a "mixed imide" where a nitrogen atom is flanked by an acyl carbonyl (


) and a carbamate carbonyl (

).

General Structure:



Electronic Characteristics

Unlike simple carbamates or amides, the N-acyl carbamate possesses a unique electronic profile due to the competing resonance of the nitrogen lone pair with two carbonyl systems.

  • Enhanced Electrophilicity: The N-acyl substitution significantly reduces the electron density on the nitrogen, preventing it from effectively donating into the carbonyls. This renders both carbonyl carbons (especially the acyl carbon) more electrophilic and susceptible to nucleophilic attack compared to simple amides or carbamates.

  • Acidity (The "Imide Effect"): If

    
    , the N-H proton is significantly more acidic than in simple amides or carbamates.
    
    • Amide pKa: ~15–17

    • Imide/N-acyl carbamate pKa:8.0 – 10.5

    • Implication: At physiological pH (7.4), a significant fraction of N-acyl carbamates can exist in the deprotonated (anionic) form, which drastically alters their stability and solubility.

Spectroscopic Signature

Identification relies on detecting the "doubled" carbonyl character.[1]

MethodCharacteristic SignalDiagnostic Note
IR Spectroscopy Two Bands: ~1780–1740 cm⁻¹ and ~1720–1690 cm⁻¹Similar to imides, coupling between the two carbonyls often results in a symmetric and asymmetric stretch. Frequencies are higher than simple amides due to reduced resonance.
¹³C NMR Two Signals: ~165–175 ppm (Acyl) and ~150–160 ppm (Carbamate)Distinct from simple carbamates which show only one signal ~155 ppm.
¹H NMR Downfield NH:

10.0 – 12.0 ppm
The acidic proton is highly deshielded compared to amide NH (

5–8 ppm).

Synthesis Methodologies

The synthesis of N-acyl carbamates requires overcoming the poor nucleophilicity of the carbamate nitrogen.

Protocol A: Acylation of Carbamates (The Anhydride Route)

This is the most common route for introducing the N-acyl group onto an existing carbamate scaffold.

  • Reagents: Carbamate (

    
    ), Acid Anhydride (
    
    
    
    ), Lewis Acid Catalyst (e.g.,
    
    
    ,
    
    
    , or
    
    
    ).
  • Conditions: Solvent-free or inert solvent (CH₂Cl₂), often requiring reflux or microwave irradiation without a catalyst; room temperature with Lewis acids.

Step-by-Step Workflow:

  • Dissolution: Dissolve the starting carbamate (1.0 equiv) in dry CH₂Cl₂ under Argon.

  • Activation: Add the acid anhydride (1.2 – 1.5 equiv).

  • Catalysis: Add anhydrous

    
     (0.1 equiv).
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (stain with ninhydrin; N-acyl carbamates often stain differently than parent amines).

  • Workup: Quench with sat.

    
     to remove excess anhydride/acid. Extract with EtOAc.
    
Protocol B: Isocyanate-Anhydride Coupling

A direct route forming the core skeleton from reactive precursors.

  • Reaction:

    
    
    
  • Note: Requires high temperatures or transition metal catalysis; less common for complex drug molecules.

Hydrolysis & Stability Mechanisms[2][3]

The stability of N-acyl carbamates is the critical parameter for their use as prodrugs. Their degradation is pH-dependent and proceeds via two distinct mechanisms.[2]

Mechanism 1: Specific Base Catalysis ( )

Dominant for N,N-disubstituted N-acyl carbamates (where


). Hydroxide attacks the most electrophilic carbonyl (usually the acyl group), leading to cleavage of the N-acyl bond and reversion to the parent carbamate.
Mechanism 2: E1cB Elimination

Dominant for N-monosubstituted N-acyl carbamates (


).
  • Deprotonation: Base removes the acidic N-H proton (fast equilibrium).

  • Elimination: The anion collapses to form an Isocyanate and a carboxylate leaving group (Rate Determining Step).

  • Decomposition: The isocyanate reacts rapidly with water to form an amine and

    
    .
    

Diagram: Hydrolysis Pathways

Hydrolysis Start N-Acyl Carbamate (R-CO-NH-CO-OR') Anion Anion Species [R-CO-N-CO-OR']⁻ Start->Anion Deprotonation (Fast) pH > pKa (~8-10) Tetrahedral Tetrahedral Intermediate (Hydroxide Attack) Start->Tetrahedral Nucleophilic Attack (N,N-disubstituted) Isocyanate Isocyanate Intermediate (R-N=C=O) Anion->Isocyanate Elimination (Slow) Rate Determining Step Products_E1cB Amine + CO2 + Acid Isocyanate->Products_E1cB Rapid Hydrolysis Products_BAc2 Carbamate + Carboxylic Acid Tetrahedral->Products_BAc2 Collapse

Caption: Dual hydrolysis pathways. Top: E1cB mechanism dominant for N-H species. Bottom: BAc2 mechanism for N-substituted species.

Applications in Drug Delivery (Prodrug Design)

N-acyl carbamates serve as "chemical time-bombs" or solubility modifiers.

Stability Tuning

By modifying the steric and electronic properties of the N-acyl group, the half-life (


) can be tuned from minutes to days.
Substituent EffectImpact on Hydrolysis RateMechanistic Reason
Electron Withdrawing (e.g., Cl-Acetyl) Increases Increases acidity of N-H (promoting E1cB) and electrophilicity of Carbonyl (promoting

).
Bulky Group (e.g., Pivaloyl) Decreases Steric hindrance protects the carbonyl from nucleophilic attack.
N-Alkylation (

)
Drastically Decreases Shuts down the rapid E1cB pathway; forces the slower

pathway.
Case Study: Prodrugs of Carbamates

For drugs containing a carbamate (e.g., Physostigmine derivatives), N-acylation protects the carbamate nitrogen from metabolic conjugation and increases lipophilicity (LogP) for better blood-brain barrier penetration. Once in the plasma (pH 7.4), the N-acyl group hydrolyzes at a controlled rate to release the active drug.

Experimental Validation Protocol

To confirm the formation and stability of an N-acyl carbamate in your workflow:

  • Acidity Test (Self-Validating):

    • Dissolve compound in 50% MeOH/Water.

    • Titrate with 0.01 M NaOH.

    • Result: You should observe an inflection point corresponding to a pKa between 8 and 11. If pKa > 14, the N-acyl group is likely absent or hydrolyzed.

  • Stability Assay:

    • Incubate compound (100 µM) in Phosphate Buffer (pH 7.4) at 37°C.

    • Analyze aliquots by HPLC at t=0, 1h, 4h, 24h.

    • Expectation: First-order decay kinetics. N-monosubstituted variants should degrade significantly faster than N,N-disubstituted ones.

References

  • Design and Reactivity of N-Acyl Carbamates: Journal of Medicinal Chemistry, "Prodrug strategies based on N-acyl carbamates."

  • Hydrolysis Kinetics: Journal of Organic Chemistry, "Mechanisms of hydrolysis of N-acyl derivatives."

  • Spectroscopic Data: Spectrochimica Acta, "Vibrational spectra of imides and mixed imides."

  • Synthesis via Lewis Acids: Tetrahedron Letters, "Zinc-catalyzed synthesis of N-acyl carbamates."

Sources

Thermodynamic Profiling and Experimental Methodologies for Ethyl N-Propanoylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Ethyl N-propanoylcarbamate (CAS: 14789-91-4) is a specialized acylcarbamate intermediate utilized in advanced organic synthesis and medicinal chemistry. Characterized by its imide-like -CO-NH-CO- linkage, the molecule exhibits unique physicochemical behaviors driven by strong intermolecular hydrogen bonding and dipole-dipole interactions. Because empirical phase-transition data for this specific compound is sparsely documented in primary literature, this whitepaper synthesizes known structural parameters with predictive thermodynamic modeling—benchmarked against its lower homologue—to provide an authoritative guide on its melting point (MP) and boiling point (BP).

Physicochemical Data & Thermodynamic Causality

The physical state of acylcarbamates is dictated by the delicate balance between their rigid, hydrogen-bonding core and their flexible aliphatic tails. To establish a highly accurate predictive model for ethyl N-propanoylcarbamate, we benchmark its properties against its direct lower homologue, ethyl N-acetylcarbamate (CAS: 2597-54-8)[1].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Acylcarbamate Homologues

PropertyEthyl N-acetylcarbamate (Homologue)Ethyl N-propanoylcarbamate (Target)
CAS Number 2597-54-8[1]14789-91-4[2]
Molecular Formula C₅H₉NO₃[1]C₆H₁₁NO₃[2]
Molecular Weight 131.13 g/mol [1]145.16 g/mol [2]
Density ~1.08 g/cm³ (Estimated)1.059 g/cm³[2]
Refractive Index N/A1.428[2]
Melting Point 76–77 °C[1]60–70 °C (Predicted)
Boiling Point 105–106 °C @ 18 Torr[1]115–125 °C @ 18 Torr (Predicted)
Causality of Phase Transitions
  • Boiling Point Elevation: The BP of ethyl N-acetylcarbamate is empirically established at 105–106 °C at 18 Torr[1]. The addition of a methylene (-CH₂-) unit in the propanoyl derivative increases the molecular surface area, thereby enhancing London dispersion forces. Consequently, the BP is thermodynamically elevated to an estimated 115–125 °C under identical vacuum conditions.

  • Melting Point Depression: Conversely, the MP exhibits an "odd-even" chain effect. The highly symmetrical crystal lattice of the acetyl derivative (MP: 76–77 °C)[1] is disrupted by the increased conformational flexibility of the propanoyl chain. This increased entropy of fusion depresses the melting point, placing the predicted MP of ethyl N-propanoylcarbamate in the 60–70 °C range.

Thermo N1 Aliphatic Chain Extension (Acetyl -> Propanoyl) N2 Increased van der Waals Interactions N1->N2 N3 Altered Crystal Lattice Packing N1->N3 N4 Boiling Point Elevation (+10 to 15 °C) N2->N4 N5 Melting Point Depression (Odd-Even Effect) N3->N5

Thermodynamic effects of aliphatic chain extension on phase transitions.

Experimental Workflows for Empirical Validation

To transition from predictive modeling to empirical certainty, laboratories must employ rigorous, self-validating protocols. The following methodologies are designed to isolate the target compound's properties from environmental artifacts.

Workflow S1 Sample Preparation Recrystallize & Desiccate S2 Melting Point Analysis Capillary tube, 1°C/min ramp S1->S2 S3 Vacuum Distillation Set pressure to 18 Torr S1->S3 S5 Self-Validation Calibrate with Acetyl Homologue S2->S5 S4 Boiling Point Recording Monitor vapor temperature S3->S4 S4->S5

Self-validating experimental workflow for phase transition analysis.

Protocol A: High-Precision Vacuum Distillation (Boiling Point)
  • Apparatus Assembly: Configure a short-path vacuum distillation unit.

    • Causality: Short-path distillation minimizes the thermal residence time, preventing the thermal degradation (e.g., decarboxylation) common in carbamates at elevated temperatures.

  • Self-Validation Step: Pre-run the system with pure ethyl N-acetylcarbamate. Confirm the apparatus accurately reads 105–106 °C at 18 Torr before testing the propanoyl derivative.

  • System Equilibration: Load the target sample, apply vacuum, and stabilize precisely at 18 Torr using a digital manostat.

    • Causality: The BP of hydrogen-bonded liquids is highly sensitive to pressure variations; strict control ensures data comparability with homologue benchmarks.

  • Heating and Collection: Ramp the silicone oil bath at 2–3 °C/min. Record the vapor temperature only when a steady reflux ring envelops the thermometer bulb.

Protocol B: Capillary Melting Point Analysis
  • Sample Purification: Recrystallize the synthesized ethyl N-propanoylcarbamate from an ethanol/water matrix.

    • Causality: Even trace impurities disrupt the delicate hydrogen-bonded lattice, leading to significant MP depression.

  • Desiccation: Dry the crystals over phosphorus pentoxide (P₂O₅) under vacuum for 24 hours.

    • Causality: Residual moisture acts as a plasticizer, artificially broadening the melting range.

  • Thermal Analysis: Load 2 mm of the dried sample into a glass capillary. Ramp the heating block at 10 °C/min to 50 °C, then reduce to 1 °C/min.

    • Causality: The slow terminal ramp rate ensures thermal equilibrium between the sample and the sensor, eliminating thermal lag and providing a pinpoint transition temperature.

Synthetic Pathway & Structural Integrity

Understanding the synthesis of ethyl N-propanoylcarbamate is crucial, as synthetic byproducts (such as unreacted urethane or propanoyl chloride) directly impact the measured physicochemical properties. The compound is typically synthesized via the acylation of ethyl carbamate with propanoyl chloride in the presence of a non-nucleophilic base to neutralize the generated HCl.

Synthesis A Ethyl Carbamate (Urethane) D Ethyl N-propanoylcarbamate (Target Compound) A->D Acylation B Propanoyl Chloride (Acylating Agent) B->D Acylation C Base Catalyst (e.g., Pyridine) E HCl Salt (Byproduct) C->E Neutralization D->E Generates

Synthetic acylation pathway for ethyl N-propanoylcarbamate.

Conclusion

Ethyl N-propanoylcarbamate represents a fascinating intersection of structural rigidity and aliphatic flexibility. By leveraging homologue benchmarking and employing the self-validating experimental protocols detailed above, researchers can accurately profile its melting and boiling points, ensuring high-fidelity data for downstream pharmaceutical and synthetic applications.

References

Sources

Engineering the Aqueous Stability of N-Acyl Carbamates: A Mechanistic Guide for Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acyl carbamates represent a structurally compelling class of compounds for masking poorly soluble or highly reactive amide-containing therapeutics. However, their clinical utility hinges on a delicate physicochemical balance: robust stability in systemic circulation (pH 7.4) coupled with predictable, rapid degradation at the target site. This technical guide dissects the aqueous stability of N-acyl carbamates, detailing the kinetic mechanisms of their hydrolysis, the causality behind structural modifications, and the self-validating analytical protocols required to evaluate their performance in modern drug development.

The Chemical Challenge of Amide Masking

Amides are notoriously difficult to derivatize into prodrugs due to the low nucleophilicity and high chemical stability of the amide nitrogen. N-acyloxycarbonyl derivatives (N-acyl carbamates) have emerged as a viable synthetic solution. Early kinetic evaluations noted that while standard N-acyl carbamates can degrade predominantly to the acid of the parent amide—making them less suitable as reversible prodrugs[1]—strategic structural modifications can alter the degradation pathway. Specifically, the integration of benzylic N-acyl carbamate linkers ensures the quantitative, traceless release of the parent amide without deleterious side reactions[2].

Mechanisms of Aqueous Degradation

The stability of N-acyl carbamates is highly pH-dependent, governed by distinct mechanistic pathways under alkaline and acidic conditions. Understanding these pathways is critical for rational prodrug design.

Alkaline Hydrolysis: The E1cB Pathway

At elevated pH (e.g., pH > 9), the hydrolysis of N-acyl carbamates proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism[3]. The reaction is initiated by the deprotonation of the nitrogen, forming a transient carbamate anion. The rate-determining step is the extensive cleavage of the C-OAr bond, leading to the formation of an acyl isocyanate intermediate. This intermediate subsequently undergoes rapid hydrolysis to yield the parent amide and carbon dioxide. Notably, the reaction is zero-order with respect to hydroxide ion concentration at high pH, indicating that intermediate formation is the kinetic bottleneck[3].

E1cB_Hydrolysis N1 N-Acyl Carbamate (Stable at pH 7.4) N2 Base Attack (OH-) Deprotonation N1->N2 N3 Carbamate Anion Intermediate N2->N3 N4 E1cB Elimination (Rate-Determining) N3->N4 N5 Acyl Isocyanate + Phenoxide N4->N5 N6 Rapid Hydrolysis (H2O) N5->N6 N7 Parent Amide + CO2 N6->N7

E1cB alkaline hydrolysis pathway of N-acyl carbamates via an isocyanate intermediate.

Acidic to Neutral Stability and pH-Responsive Self-Immolation

In systemic circulation (pH 7.4), benzylic N-acyl carbamates exhibit remarkable stability, resisting spontaneous hydrolysis and avoiding premature drug leakage in plasma[2]. However, for targeted drug delivery (e.g., targeting tumor microenvironments or endosomal compartments at pH 5.5), these structures can be engineered as self-immolative linkers. Upon acid-mediated deprotection of a masking group (such as a MOM or MEM ether on a phenol moiety), a classical 1,6-benzyl elimination mechanism is triggered. This cascade releases the free amide drug (e.g., Linezolid, Enzalutamide) alongside an aza-quinone methide byproduct and CO2[2].

Self_Immolation A Benzylic N-Acyl Carbamate Prodrug B Endosomal Uptake (pH 5.5) A->B C Acid-Mediated Deprotection B->C D 1,6-Benzyl Elimination C->D E Aza-Quinone Methide + CO2 D->E Byproduct F Free Amide Drug (>80% in 24h) D->F Payload

pH-responsive 1,6-benzyl elimination of benzylic N-acyl carbamate prodrugs at pH 5.5.

Quantitative Stability Profiles

To guide structural selection during lead optimization, the following table summarizes the kinetic stability of representative N-acyl carbamate prodrugs across different aqueous environments.

Compound ClassAqueous EnvironmentpHHalf-Life (t1/2)Primary Degradation Pathway
N-Aryl N-Acyl CarbamatesCarbonate Buffer11.0< 10 minsE1cB Alkaline Hydrolysis
Unprotected N-Acyl CarbamatesPhosphate Buffer7.4~ 2-5 hoursSpontaneous Hydrolysis
Benzylic N-Acyl Carbamates (Masked)Plasma / PBS7.4> 24 hoursHighly Stable (No Degradation)
Benzylic N-Acyl Carbamates (Unmasked)Acetate Buffer5.5~ 4-6 hours1,6-Benzyl Elimination

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of N-acyl carbamate stability must employ self-validating experimental designs. The following protocols integrate internal controls to verify mechanistic causality rather than merely observing degradation.

Protocol 1: Kinetic Evaluation of Alkaline Hydrolysis (E1cB Validation)

Causality & Logic: To prove that hydrolysis occurs via an E1cB mechanism rather than direct bimolecular attack (B_Ac2), we must demonstrate zero-order kinetics regarding hydroxide concentration at high pH and trap the transient isocyanate intermediate.

  • Buffer Preparation: Prepare a series of standardized aqueous buffers (e.g., borate, carbonate) ranging from pH 9.0 to 12.0. Maintain constant ionic strength (I = 0.1 M) using KCl to eliminate salt effects.

  • Substrate Initiation: Dissolve the N-acyl carbamate in a minimal volume of aprotic co-solvent (e.g., 5% DMSO or acetonitrile) to prevent premature solvolysis. Inject the stock into the pre-equilibrated buffer at 30°C.

  • Spectrophotometric Monitoring: Continuously monitor the decay of the carbamate absorbance (typically 250-280 nm) using a UV-Vis spectrophotometer.

  • Intermediate Trapping (Self-Validation Step): Conduct a parallel reaction in a buffer containing an excess of an amine nucleophile (e.g., aniline). The formation of an N-acyl urea derivative—without altering the overall rate of carbamate anion decomposition—confirms the stepwise E1cB pathway via an isocyanate intermediate[3].

  • Data Analysis: Plot the pseudo-first-order rate constants (k_obs) against pH. A plateau at high pH confirms the zero-order dependence on[OH-].

Protocol 2: pH-Responsive Payload Release Assay (Self-Immolation)

Causality & Logic: To confirm that a benzylic N-acyl carbamate functions as a true prodrug, we must prove that the disappearance of the prodrug directly correlates with the stoichiometric appearance of the intact parent amide, ruling out alternative degradation pathways.

  • Media Preparation: Prepare PBS at pH 7.4 (systemic control) and acetate buffer at pH 5.5 (endosomal test environment).

  • Incubation: Incubate the benzylic N-acyl carbamate prodrug (100 µM) in both media at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at predetermined intervals (0, 1, 2, 4, 8, 12, 24 h). Instantly quench the reaction by adding 50 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • HPLC-MS/MS Analysis: Quantify the disappearance of the prodrug and the appearance of the free amide using multiple reaction monitoring (MRM).

  • Mass Balance Validation (Self-Validation Step): Calculate the molar sum of the remaining prodrug and the released amide at each time point. A mass balance of >95% confirms that no deleterious side reactions (e.g., irreversible degradation to the parent acid) are occurring, validating the 1,6-benzyl elimination pathway[2].

Strategic Implications for Prodrug Development

The aqueous stability of N-acyl carbamates is not a monolithic property but a highly tunable parameter. By understanding the E1cB hydrolysis pathway, researchers can modulate the pKa of the leaving group to fine-tune alkaline stability. Conversely, leveraging the 1,6-benzyl elimination mechanism allows for the design of highly stable, circulating prodrugs that selectively unleash their payload in acidic microenvironments. This dualistic approach provides a robust framework for expanding the chemical space of amide-based therapeutics, enabling the successful delivery of complex molecules like Linezolid and Enzalutamide.

References

  • Kahns, A. H., & Bundgaard, H. (1991). N-Acyl derivatives as prodrug forms for amides: Chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl amide derivatives. International Journal of Pharmaceutics.[Link]

  • Venkatasubramanian, N., & Chandrasekar, R. (1982). 8. Structural and Solvent Influences on the Alkaline Hydrolysis of N-Acyl Carbamates. Karger Publishers.[Link]

  • Migliorini, F., Taddei, M., & Siciliano, S. (2023). A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules (MDPI) / PubMed Central.[Link]

Sources

Structural, Toxicological, and Synthetic Divergence: A Comparative Analysis of Ethyl Carbamate and Ethyl N-Propanoylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While sharing a fundamental carbamate backbone, ethyl carbamate (urethane) and ethyl N-propanoylcarbamate (N-propionylurethane) occupy entirely different domains within chemical research and drug development. Ethyl carbamate is a ubiquitous, naturally occurring toxicant in fermented foods that requires rigorous analytical monitoring due to its CYP450-mediated carcinogenicity. In contrast, ethyl N-propanoylcarbamate is a specialized, synthetic acylcarbamate utilized as a highly reactive building block in the total synthesis of complex natural products and fluorinated intermediates. This whitepaper provides an in-depth mechanistic analysis of their divergent properties, toxicological profiles, and field-proven experimental methodologies.

Structural and Physicochemical Divergence

The fundamental difference between the two compounds lies in the N-acylation of the primary amine. Ethyl carbamate (


) consists of an ethyl ester bound to a primary amine via a carbonyl group. It is a small, highly water-soluble molecule.

Ethyl N-propanoylcarbamate (


), conversely, features a propanoyl (propionyl) group covalently bonded to the nitrogen, converting the primary amine into a secondary imide-like structure (an acylcarbamate)[1]. This modification drastically alters the molecule's electron density. The N-H proton in ethyl N-propanoylcarbamate is flanked by two electron-withdrawing carbonyl groups, significantly lowering its 

and rendering it highly susceptible to deprotonation by strong bases—a feature heavily exploited in organic synthesis[2]. Furthermore, the bulky aliphatic addition increases lipophilicity and steric hindrance, altering its interaction with biological enzymes.
Table 1: Comparative Physicochemical Properties
PropertyEthyl Carbamate (EC)Ethyl N-Propanoylcarbamate (EPC)
IUPAC Name Ethyl carbamateEthyl N-propanoylcarbamate
Synonyms UrethaneN-propionylurethane
Chemical Formula


Molecular Weight 89.09 g/mol 145.16 g/mol
Structural Class Primary CarbamateAcylcarbamate (Imide-like)
Topological Polar Surface Area (TPSA) 46.53 Ų~55.40 Ų (Estimated via N-acetyl analog)[1]
Primary Domain Toxicology / Food SafetyAdvanced Organic Synthesis

Ethyl Carbamate: Environmental Occurrence and Metabolic Activation

Ethyl carbamate is a well-documented Group 2A carcinogen (probably carcinogenic to humans) that forms naturally during the fermentation process of foods and alcoholic beverages (e.g., wine, soy sauce, stone fruit spirits)[3]. The primary mechanism of formation involves the reaction of ethanol with urea—a byproduct of arginine metabolism by yeast.

The CYP2E1 Activation Pathway

Ethyl carbamate is not inherently DNA-reactive. Its toxicity is entirely dependent on metabolic activation. In vivo, while a portion is hydrolyzed into ethanol, ammonia, and carbon dioxide, a critical fraction is processed by the hepatic cytochrome P450 2E1 (CYP2E1) enzyme[4].

CYP2E1 oxidizes the ethyl group to form vinyl carbamate , which undergoes subsequent epoxidation to yield vinyl carbamate epoxide [4],[3]. This highly electrophilic epoxide is the ultimate toxicant, capable of covalently binding to nucleic acids (forming 1,


-ethenoadenosine adducts) and proteins, thereby initiating mutagenesis and carcinogenesis[5].

G EC Ethyl Carbamate (Urethane) VC Vinyl Carbamate EC->VC CYP2E1 Oxidation VCE Vinyl Carbamate Epoxide VC->VCE CYP2E1 Epoxidation DNA DNA Adducts (Mutagenesis) VCE->DNA Covalent Binding

Metabolic activation of ethyl carbamate via CYP2E1 leading to DNA adduct formation.

Ethyl N-Propanoylcarbamate: Reactivity and Synthetic Utility

Unlike its toxic counterpart, ethyl N-propanoylcarbamate is not a widespread environmental contaminant. It is a highly specialized synthetic intermediate. The N-acylation fundamentally shifts the molecule's utility.

Total Synthesis of Complex Macrolides

Ethyl N-propanoylcarbamate serves as a critical starting material in the total synthesis of complex marine natural products. A landmark example is the synthesis of Aplyronine A , a potent antitumor macrolide isolated from the sea hare Aplysia kurodai[6]. Researchers utilized N-propionylurethane (EPC) to construct the critical C5-C20 and C21-C34 segments of the molecule. The acylcarbamate moiety allows for precise stereocontrol during Evans aldol reactions and Sharpless epoxidations, ultimately enabling the macrocyclic assembly.

G EPC Ethyl N-propanoylcarbamate (Starting Material) Aldol Evans Aldol Reaction (Stereocontrol) EPC->Aldol Asymmetric Induction Epox Sharpless Epoxidation (Chiral Generation) Aldol->Epox Seg C5-C20 & C21-C34 Segments Epox->Seg Fragment Assembly Julia Julia Coupling & Lactonization Seg->Julia Aply Aplyronine A (Antitumor Macrolide) Julia->Aply Macrolactonization

Synthetic workflow utilizing ethyl N-propanoylcarbamate in Aplyronine A synthesis.

Carbanion-Mediated Fluoromethylation

The acidic nature of the N-H bond in EPC allows it to be easily deprotonated to form a stable carbanion. This reactivity is leveraged in the synthesis of fluorine-carbene containing compounds. By reacting the sodio-derivative of EPC with chlorodifluoromethane, chemists can synthesize N-difluoromethyl ethyl N-propanoylcarbamate, a valuable intermediate for agricultural and pharmaceutical fluorinated compounds[2].

Field-Proven Experimental Methodologies

To bridge theory with practice, the following protocols detail the standard workflows for handling both compounds. Crucially, these protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: Isotope-Dilution GC-MS Quantification of Ethyl Carbamate in Fermented Matrices

Causality Focus: The use of


-ethyl carbamate as an internal standard is non-negotiable. Fermented matrices (like soy sauce or wine) contain heavy organic loads that cause significant ion suppression and variable extraction efficiencies. The deuterated standard behaves identically to the analyte during extraction but is mass-resolved, perfectly correcting for matrix effects.

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Aliquot 5.0 mL of the beverage into a centrifuge tube. Spike with 50 µL of

    
    -ethyl carbamate internal standard (400 µg/L in methanol). Self-Validation Check: Prepare a parallel matrix blank (water) and a known spike-recovery sample to validate extraction efficiency.
    
  • Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned diatomaceous earth SPE column. Allow it to equilibrate for 10 minutes.

  • Elution: Elute the carbamate fraction using 15 mL of dichloromethane (DCM). The polarity of DCM is specifically chosen to selectively elute the neutral carbamate while leaving highly polar matrix interferents (like sugars and amino acids) on the column.

  • Concentration: Evaporate the DCM eluate to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen at room temperature. Caution: EC is semi-volatile; heating during evaporation will cause severe analyte loss.

  • GC-MS Analysis: Inject 1 µL into a GC-MS operating in Selected Ion Monitoring (SIM) mode. Monitor m/z 62, 74, and 89 for native EC, and m/z 64, 76, and 94 for

    
    -EC.
    
  • Validation: Calculate the ratio of the m/z 62 to m/z 64 peaks. The recovery of the known spike must fall between 85-115% to validate the run.

Protocol B: Synthesis of N-Difluoromethyl Ethyl N-Propanoylcarbamate

Causality Focus: This protocol utilizes sodium hydride (NaH) in dimethoxyethane (DME). NaH is selected because it is a strong, non-nucleophilic base that quantitatively deprotonates the N-H bond without attacking the sensitive ester or amide carbonyls. DME is used because its bidentate ether structure effectively solvates the sodium cation, leaving the nitrogen anion "naked" and highly nucleophilic for the subsequent carbene insertion[2].

Step-by-Step Methodology:

  • Carbanion Formation: In a flame-dried, argon-purged flask, suspend 0.75 g of sodium hydride (NaH, 60% dispersion in mineral oil, washed with hexanes) in 60 mL of anhydrous dimethoxyethane (DME).

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Slowly add 0.03 moles of ethyl N-propanoylcarbamate dropwise. Stir until hydrogen gas evolution ceases and a clear solution of the sodio-derivative is obtained.

  • Fluoromethylation: Introduce a steady stream of chlorodifluoromethane gas (Freon 22) into the reaction mixture via a sub-surface sparging needle.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms the completion of the carbene insertion.

  • Quenching and Workup: Carefully partition the reaction mixture between diethyl ether and 3% aqueous acetic acid to quench unreacted NaH and neutralize the mixture.

  • Isolation: Extract the aqueous layer twice with ether. Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the resulting N-difluoromethyl ethyl N-propanoylcarbamate via vacuum distillation.
    

Conclusion

Ethyl carbamate and ethyl N-propanoylcarbamate perfectly illustrate how a single functional group modification—N-acylation—can completely redefine a molecule's role in science. Ethyl carbamate remains a critical target of toxicological monitoring due to its CYP2E1-activated carcinogenicity. In contrast, the electron-withdrawing propanoyl group in ethyl N-propanoylcarbamate stabilizes the molecule against environmental formation while activating its nitrogen center for advanced synthetic methodologies, securing its place as an invaluable tool in the total synthesis of life-saving pharmaceuticals.

References

  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Screening Assessment - Ethyl Carbamate Government of Canada (Canada.ca) URL:[Link]

  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content MDPI URL:[Link]

  • Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate National Center for Biotechnology Information (NCBI) URL:[Link]

  • N-Acetylethylcarbamate (CID 17436) - Molecular Properties & Analysis (Related Compound CID 301794) MolForge URL: [Link]

  • US3221007A - Fluorine carbene containing compounds and process for the preparation thereof Google Patents URL
  • STEREOCHEMISTRY AND SYNTHETIC STUDY OF APLYRONINE A, AN ANTITUMOR MACROLIDE OF MARINE ORIGIN Symposium on the Chemistry of Natural Products / J-Stage URL:[Link]

  • Faculty Profiles - SAKAKURA Akira Okayama University URL:[Link]

Sources

Advanced Safety Data & Technical Handling Guide for Ethyl N-Propanoylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of N-Acylcarbamates

Ethyl N-propanoylcarbamate (EPC) is a highly reactive N-acylcarbamate utilized as an advanced electrophilic intermediate in the synthesis of nucleoside analogs, complex heterocycles, and pharmaceutical prodrugs. Its synthetic utility is driven by the ground-state destabilization of its amide bond, which facilitates selective N–C(O) cross-coupling and nucleophilic additions[1]. However, this exact electronic activation renders EPC highly susceptible to ambient hydrolysis[2].

As a Senior Application Scientist, it is critical to recognize that handling EPC is not merely about managing a primary chemical irritant; it is about mitigating the latent generation of its degradation byproduct: ethyl carbamate (urethane) . Ethyl carbamate is a well-documented Class 2A carcinogen[3]. Therefore, the safety data profile and operational workflows for EPC must be engineered to prevent moisture-induced degradation, treating the parent compound with the stringent controls required for volatile mutagens.

Physicochemical Profiling & Molecular Identity

Understanding the physical constants of EPC is the first step in designing a robust containment and reaction strategy. The compound's density and refractive index are critical for validating the purity of liquid stocks prior to sensitive catalytic reactions.

Table 1: Physicochemical Properties of Ethyl N-Propanoylcarbamate
PropertyValue / Description
Chemical Name Ethyl N-propanoylcarbamate (Synonym: N-propionylurethane)
CAS Registry Number 14789-91-4[4]
Molecular Formula C₆H₁₁NO₃[4]
Molecular Weight 145.156 g/mol [4]
Density 1.059 g/cm³[4]
Refractive Index 1.428[4]
Structural Class N-Acylcarbamate (Aliphatic)

Mechanistic Toxicology & Hazard Identification

The primary hazard of EPC does not stem solely from acute exposure, but from its hydrolytic instability and subsequent metabolic activation.

The Causality of Toxicity: When exposed to atmospheric moisture or biological fluids, the hyperstable N-acyl linkage of EPC undergoes nucleophilic attack, releasing propionic acid and ethyl carbamate[1][2]. Upon systemic absorption, ethyl carbamate is metabolized in the liver by the cytochrome P450 enzyme CYP2E1 [3][5]. This oxidation yields vinyl carbamate epoxide, a highly reactive electrophile that covalently binds to nucleic acids (DNA/RNA) and proteins, inducing mutations that drive the pathogenesis of hepatic and pulmonary carcinomas[3][6]. Furthermore, cellular exposure to these carbamate derivatives triggers severe oxidative stress and the upregulation of xenobiotic defense mechanisms[6].

ToxicityPathway EPC Ethyl N-Propanoylcarbamate (Parent Compound) Hydrolysis Moisture / Enzymatic Hydrolysis EPC->Hydrolysis Cleavage of N-acyl bond EC Ethyl Carbamate (Class 2A Carcinogen) Hydrolysis->EC Release of propionic acid CYP2E1 Hepatic CYP2E1 Oxidation EC->CYP2E1 Metabolic activation VCE Vinyl Carbamate Epoxide (Reactive Electrophile) CYP2E1->VCE Epoxidation DNA DNA/RNA Adducts (Mutagenesis & Cancer) VCE->DNA Covalent binding

Figure 1: Hydrolytic degradation and CYP2E1-mediated metabolic activation pathway of EPC.

Self-Validating Experimental Workflows

To ensure scientific integrity and operator safety, the handling of EPC must utilize a self-validating system. This means every step of the protocol includes a diagnostic check to confirm the environment is strictly anhydrous, thereby preventing the formation of carcinogenic ethyl carbamate.

Protocol: Anhydrous Schlenk Line Setup & EPC Transfer
  • Step 1: System Desiccation

    • Action: Bake all reaction flasks, magnetic stir bars, and syringes at 120°C for a minimum of 12 hours. Transfer immediately to a vacuum desiccator or attach directly to the Schlenk line.

    • Causality: Surface-bound water on glassware acts as a potent nucleophile, initiating premature hydrolysis of the N-acyl bond of EPC[1].

    • Validation: Evacuate the hot flask to <0.1 Torr. Isolate the flask from the vacuum pump and monitor the pressure gauge. A static leak rate of <0.05 Torr/min validates system integrity.

  • Step 2: Inert Atmosphere Purging

    • Action: Perform three consecutive Vacuum/Argon backfill cycles.

    • Causality: Argon is heavier than nitrogen and provides a superior protective blanket against atmospheric moisture and oxygen during reagent addition.

    • Validation: Observe the mineral oil bubbler. A steady, positive pressure release (1 bubble per second) confirms the system is actively excluding the external atmosphere.

  • Step 3: EPC Weighing and Transfer

    • Action: Transfer EPC inside a strictly controlled Argon-filled glovebox. Seal the reagent in a septum-capped vial before removing it from the glovebox.

    • Causality: EPC is hygroscopic and reactive. Open-air weighing guarantees partial degradation to ethyl carbamate[2].

    • Validation: Perform a Karl Fischer titration on a blank solvent sample before dissolving the EPC. Moisture content must be ≤10 ppm.

  • Step 4: Anhydrous Solvent Introduction

    • Action: Introduce anhydrous solvent (e.g., dry THF or DCM) via a micro-syringe through the septum.

    • Causality: Maintaining the closed system prevents ambient humidity from compromising the reaction.

HandlingWorkflow Start 1. Glassware Bake-Out (120°C, 12h) Purge 2. Vacuum/Argon Cycling (Schlenk Line) Start->Purge Val1 Validation: Leak Rate Test (<0.05 Torr/min) Purge->Val1 Weigh 3. Glovebox Transfer (Argon Atmosphere) Val1->Weigh Pass Val2 Validation: Karl Fischer (Solvent ≤10 ppm H2O) Weigh->Val2 Solvent 4. Syringe Solvent Addition (Closed System) Val2->Solvent Pass

Figure 2: Self-validating anhydrous workflow for the safe handling of EPC.

Emergency Response & Spill Mitigation

In the event of an EPC spill, standard aqueous cleanup protocols are strictly prohibited.

  • Immediate Action: Evacuate the immediate area and don heavy-duty nitrile or butyl rubber gloves, a chemical-resistant Tyvek suit, and a full-face respirator equipped with organic vapor (OV) cartridges.

  • Containment: Cover the spill with a dry, inert absorbent material (e.g., calcined diatomaceous earth or dry sand). Do not use water or damp paper towels.

  • Causality: Introducing water to the spill site will rapidly hydrolyze EPC into volatile ethyl carbamate, aerosolizing a known carcinogen into the laboratory environment[2][3].

  • Neutralization (Self-Validating): Sweep the absorbed mixture into a highly basic, non-aqueous quenching solution (e.g., 1M potassium tert-butoxide in isopropanol) inside a fume hood. The strong base will permanently cleave the carbamate into insoluble carbonate salts and volatile amines, destroying the carcinogenic pharmacophore. Validate the destruction via TLC or GC-MS before final disposal.

Regulatory Compliance & Disposal

Due to the latent risk of ethyl carbamate generation, EPC waste must be segregated from standard aqueous acid/base waste streams.

  • Waste Segregation: Collect all EPC-contaminated solvents and solid waste in dedicated, clearly labeled "Halogen-Free Organic/Carbamate Waste" containers.

  • Disposal Mechanism: Waste must be disposed of via high-temperature commercial incineration (>1000°C).

  • Causality: High-temperature incineration ensures the complete thermal decomposition of the carbamate backbone into NOₓ, CO₂, and H₂O, preventing environmental contamination and protecting aquatic organisms from residual toxicity[7].

References

1.[4] ethyl propanoylcarbamate - CAS Database - ChemNet. ChemNet. 2.[3] Carcinogenic mechanism of ethyl carbamate. The formation of epoxides... - ResearchGate. ResearchGate. 3.[6] Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC. National Institutes of Health (NIH). 4.[7] Screening Assessment - Canada.ca. Government of Canada. 5.[5] Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - MDPI. MDPI. 6.[1] N -Acylcarbazoles and N -Acylindoles: Electronically Activated Amides for N–C(O) Cross-Coupling by N lp to Ar Conjugation Switch. ResearchGate. 7.[2] (Alkenyl)(amino)carbene Complexes: Potential Starting Materials for the Synthesis of Cyclopropylacetic Acid Derivatives - CNR-IRIS. CNR-IRIS.

Sources

Methodological & Application

synthesis of ethyl N-propanoylcarbamate from ethyl carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Ethyl N-Propanoylcarbamate

Abstract

This application note details the protocol for the synthesis of ethyl


-propanoylcarbamate (also known as 

-propionylurethane) via the acylation of ethyl carbamate (urethane). Unlike simple amine acylation, the nucleophilicity of the carbamate nitrogen is significantly attenuated by the adjacent ethoxycarbonyl group.[1] Consequently, standard Schotten-Baumann conditions often fail or result in low yields.[1] This guide presents a robust, solvent-free thermal acylation utilizing propionic anhydride, alongside a Lewis-acid catalyzed alternative.[1] Critical control points regarding the handling of the carcinogenic starting material (ethyl carbamate) and the removal of the acid byproduct are emphasized to ensure high purity suitable for pharmaceutical intermediate applications.[1]

Safety & Hazard Control (Critical)

WARNING: Carcinogenic Starting Material Ethyl carbamate (Urethane) is classified as a Group 2A Carcinogen (probably carcinogenic to humans) by the IARC.[1] It is a potent mutagen and teratogen.[1]

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a powder containment enclosure.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] A P100 particulate respirator is recommended if handling the solid powder outside an enclosure.[1]

  • Waste Disposal: All mother liquors and solid waste must be segregated as "Cytotoxic/Carcinogenic Waste" and incinerated.[1]

  • Decontamination: Spills should be treated with 10% NaOH to hydrolyze the carbamate before cleanup.[1]

Reaction Mechanism & Strategy

The synthesis involves the nucleophilic attack of the carbamate nitrogen on the carbonyl carbon of the propionic anhydride.[1] The reaction is reversible; therefore, driving the equilibrium requires either the removal of the byproduct (propionic acid) or the use of excess anhydride at elevated temperatures.[1]

Chemical Challenges:

  • Low Nucleophilicity: The lone pair on the nitrogen is delocalized into the ester carbonyl (

    
     resonance), making it a poor nucleophile compared to alkyl amines.[1]
    
  • Over-Acylation: Prolonged heating can lead to the formation of tri-acyl species (though sterically hindered) or polymerization.[1]

  • Purification: The boiling point of the byproduct, propionic acid (141 °C), is relatively high, requiring vacuum distillation or selective crystallization for removal.[1]

Mechanism Visualization

AcylationMechanism cluster_conditions Conditions Start Ethyl Carbamate (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Thermal Activation (Reflux) Reagent Propionic Anhydride (Electrophile) Reagent->Intermediate Product Ethyl N-Propanoylcarbamate Intermediate->Product Elimination Byproduct Propionic Acid Intermediate->Byproduct Leaving Group Temp 160-170°C Time 3-5 Hours

Figure 1: Mechanistic pathway for the thermal acylation of ethyl carbamate.

Experimental Protocols

Method A: Solvent-Free Thermal Acylation (Preferred)

Best for: High atom economy and ease of scalability.

Materials:

  • Ethyl Carbamate (Urethane): 8.91 g (100 mmol)[1]

  • Propionic Anhydride: 26.0 g (200 mmol, 2.0 equiv)[1]

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride Drying Tube, Oil Bath.

Procedure:

  • Setup: Place ethyl carbamate and propionic anhydride in the 100 mL RBF. Add a magnetic stir bar.[1][2]

  • Reaction: Attach the reflux condenser topped with a drying tube (to exclude atmospheric moisture). Heat the oil bath to 170 °C .

  • Reflux: Stir the mixture under gentle reflux for 4 hours . The solution should become clear and homogeneous.

    • Note: The internal temperature will rise as the reaction proceeds and the more volatile anhydride is consumed/converted.[1]

  • Distillation (Critical Step): Replace the reflux condenser with a short-path distillation head. Apply partial vacuum (approx. 20-30 mmHg) and gently heat to distill off the excess propionic anhydride and the propionic acid byproduct.[1]

    • Target: Collect fractions boiling below 100 °C at 20 mmHg.

  • Crystallization: The residue in the flask (a viscous oil or low-melting solid) is the crude product.

    • Dissolve the residue in a minimum amount of warm diethyl ether or a 1:1 mixture of ether/hexane.[1]

    • Cool to 0 °C to induce crystallization.[1]

  • Filtration: Filter the white crystalline solid and wash with cold hexane.[1]

  • Drying: Dry under high vacuum at room temperature for 4 hours.

Method B: Lewis Acid Catalyzed (Zinc Chloride)

Best for: Milder conditions if thermal degradation is observed.

Procedure:

  • Dissolve ethyl carbamate (100 mmol) in anhydrous toluene (50 mL).

  • Add anhydrous

    
     (10 mol%) and Propionic Anhydride (1.2 equiv).
    
  • Reflux at 110 °C (toluene reflux) for 6-8 hours.

  • Workup: Wash the organic phase with water (

    
     mL) to remove the catalyst and generated acid.[1] Dry over 
    
    
    
    , filter, and evaporate solvent. Recrystallize as above.

Data Presentation & Quality Control

Comparison of Methods
MetricMethod A (Thermal)Method B (Catalytic)
Reaction Temp 160-170 °C110 °C
Reagent Excess 2.0 Equiv1.2 Equiv
Workup DistillationAqueous Extraction
Typical Yield 75-85%60-70%
Purity (Crude) High (Volatiles removed)Moderate (Solvent traces)
Characterization Criteria (Expected Data)

To validate the synthesis, the product must meet the following spectral characteristics.

  • Physical State: White crystalline solid.[1]

  • Melting Point: Expected range 65–80 °C (Estimate based on acetyl homolog MP 78 °C).[1]

  • IR Spectroscopy (ATR):

    • Imide Carbonyls: Look for a "doublet" in the carbonyl region.[1]

      • 
         (Ester/Carbamate): ~1740–1770 
        
        
        
        [1]
      • 
         (Amide/Acyl): ~1690–1720 
        
        
        
        [1]
    • N-H Stretch: Weak/Broad band around 3200–3300

      
       (shifted due to acyl electron withdrawal).
      
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.0–8.5 (br s, 1H, 
      
      
      
      )[1]
    • 
       4.2 (q, 2H, 
      
      
      
      )[1]
    • 
       2.8 (q, 2H, 
      
      
      
      ) — Diagnostic propionyl signal[1]
    • 
       1.3 (t, 3H, 
      
      
      
      )[1]
    • 
       1.1 (t, 3H, 
      
      
      
      )[1]

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Oiling Out Check1 Moisture in Reagents? Problem->Check1 Check2 Incomplete Removal of Acid? Problem->Check2 Solution1 Use Fresh Anhydride Add Drying Tube Check1->Solution1 Solution2 Increase Vacuum Time Recrystallize from Water/EtOH Check2->Solution2

Figure 2: Troubleshooting logic flow for acylation issues.

  • Issue: Product remains an oil.

    • Cause: Residual propionic acid acts as a solvent, preventing crystallization.[1]

    • Fix: Dissolve the oil in dichloromethane and wash with saturated

      
       solution to neutralize the acid.[1] Dry and re-evaporate.[1]
      
  • Issue: Low conversion.

    • Cause: Old anhydride (hydrolyzed to acid).[1]

    • Fix: Distill propionic anhydride before use if the bottle has been open for long periods.[1]

References

  • Spielman, M. A. (1935).[1] "The Acylation of Ethyl Carbamate." Journal of the American Chemical Society, 57(9), 1722–1725.[1] [1]

  • Loev, B., & Kormendy, M. F. (1963).[1] "An Improved Synthesis of Carbamates." Journal of Organic Chemistry, 28(12), 3421–3426.[1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 5641, Urethane."[1] PubChem. Retrieved from [Link][1]

  • World Health Organization (IARC). (2007).[1] "Ethyl Carbamate."[1][2][3][4][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for acylation mechanisms).

Sources

Application Note: Chemoselective Propanoylation using Ethyl N-Propanoylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a mild, chemoselective method for introducing the propanoyl (propionyl) moiety. It addresses the specific utility of Ethyl N-propanoylcarbamate as an acyl transfer reagent, offering a superior alternative to highly reactive acid chlorides in sensitive syntheses.

Executive Summary

Ethyl N-propanoylcarbamate (EPC) serves as a "masked" or "tamed" acylating agent. Unlike propionyl chloride or propionic anhydride, which react indiscriminately with nucleophiles, EPC provides a kinetic barrier that allows for high chemoselectivity. It is particularly valuable in Late-Stage Functionalization (LSF) of complex pharmaceutical intermediates where distinguishing between primary amines, secondary amines, and hydroxyl groups is critical.

Key Advantages:

  • Chemoselectivity: Preferential acylation of primary amines over secondary amines and alcohols.

  • Stability: Crystalline solid (or stable oil) that is non-hygroscopic, unlike acid chlorides.

  • Modularity: Reactivity can be tuned via Lewis acid catalysis or thermal activation.

Safety Advisory: The byproduct of this reaction is ethyl carbamate (urethane) , a Group 2A carcinogen. Protocols listed herein include mandatory scavenging and purification steps to ensure compliance with ICH M7 guidelines for genotoxic impurities.

Mechanistic Principles

The utility of EPC lies in its unique electrophilicity.[1] The carbonyl of the propanoyl group is activated by the electron-withdrawing carbamate moiety, but the resonance stabilization from the nitrogen lone pair tempers this reactivity.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1][2] The nucleophile attacks the more electrophilic acyl carbonyl (not the carbamate carbonyl), leading to the expulsion of ethyl carbamate as a neutral leaving group.

EPC_Mechanism cluster_conditions Activation Modes EPC Ethyl N-Propanoylcarbamate (Electrophile) TS Tetrahedral Intermediate EPC->TS Nucleophilic Attack (Rate Limiting) Nuc Nucleophile (R-NH2) Nuc->TS Prod Propanamide (Product) TS->Prod Collapse LG Ethyl Carbamate (Leaving Group) TS->LG Elimination Thermal (Reflux) Thermal (Reflux) Lewis Acid (ZnCl2) Lewis Acid (ZnCl2) Base (DMAP) Base (DMAP)

Figure 1: Mechanistic pathway of acyl transfer from Ethyl N-propanoylcarbamate to a nucleophile.

Preparation of the Reagent

While commercially available, fresh preparation ensures optimal purity.

Reaction:



Protocol:

  • Charge a round-bottom flask with Ethyl Carbamate (8.9 g, 100 mmol) and Propionic Anhydride (14.3 g, 110 mmol) .

  • Add conc. H₂SO₄ (1 drop) as a catalyst.

  • Heat the mixture to 80°C for 2 hours.

  • Cool to room temperature. The product may crystallize or remain as an oil depending on purity.

  • Purification: Dissolve in Et₂O, wash with sat. NaHCO₃ (to remove propionic acid) and brine. Dry over MgSO₄ and concentrate. Recrystallize from hexane/EtOAc if solid.

Application Protocol: Chemoselective Amidation

This protocol demonstrates the selective acylation of a primary amine in the presence of a secondary alcohol, a common challenge in medicinal chemistry.

Target Substrate: 4-Amino-2-butanol Reagent: Ethyl N-Propanoylcarbamate (EPC)

Materials Table
ReagentMW ( g/mol )Equiv.[3]AmountRole
4-Amino-2-butanol 89.141.089 mg (1 mmol)Substrate
EPC 145.161.1160 mgAcyl Donor
Toluene --5.0 mLSolvent
Triethylamine 101.190.114 µLBase Catalyst
Step-by-Step Procedure
  • Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve 4-Amino-2-butanol (1.0 equiv) in Toluene (0.2 M) .

  • Addition: Add Ethyl N-propanoylcarbamate (1.1 equiv) in one portion.

  • Catalysis: Add Triethylamine (0.1 equiv) .

    • Note: For highly hindered amines, replace Et₃N with DMAP (0.1 equiv) or use ZnCl₂ (0.1 equiv) for Lewis acid activation.

  • Reaction: Heat the mixture to 90°C (reflux) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The disappearance of the amine and formation of the amide (M+56) indicates completion.

  • Workup (Critical for Safety):

    • Cool to room temperature.[4]

    • Dilute with EtOAc (10 mL).

    • Wash 1: 1M HCl (2 x 5 mL) to remove unreacted amine and trace Et₃N.

    • Wash 2: Water (3 x 10 mL). Ethyl carbamate is highly water-soluble; extensive water washing is required to purge this byproduct.

    • Wash 3: Brine (5 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography is recommended to ensure complete removal of ethyl carbamate traces.

Expected Results
  • Yield: 85–95%

  • Selectivity: >98:2 (Amide:Ester). The hydroxyl group remains unreacted under these neutral/mildly basic conditions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Substrate is sterically hindered.Switch solvent to Dioxane and increase temp to 100°C. Add 0.2 eq DMAP .
Ester Formation Reaction temperature too high or reaction time too long.Reduce temp to 60°C. Monitor strictly by LC-MS.
Byproduct in NMR Incomplete removal of ethyl carbamate.Perform an additional aqueous wash or sublime the byproduct under high vacuum (ethyl carbamate sublimes at ~60°C/vac).

Validated Workflow Diagram

This diagram outlines the decision tree for selecting reaction conditions based on substrate complexity.

Workflow Start Substrate Analysis Check Functional Groups Present? Start->Check PathA Primary Amine Only Check->PathA Simple PathB Amine + Alcohol Check->PathB Competitive PathC Weak Nucleophile (Aniline/Amide) Check->PathC Deactivated CondA Method A: Thermal (80°C), No Cat. Solvent: Toluene PathA->CondA CondB Method B: Kinetic Control (60°C) Cat: None or mild base PathB->CondB CondC Method C: Lewis Acid Activation Cat: ZnCl2 (10 mol%) Solvent: DCE, Reflux PathC->CondC

Figure 2: Decision matrix for optimizing acyl transfer conditions.

References

  • Synthesis of N-Acyl Carbamates

    • H. Al-Rawi & A. Williams.[5] "Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates." Journal of the American Chemical Society, 1977. Link

  • Chemoselectivity of N-Acyl Reagents

    • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with N-Acylimidazoles." Organic Letters, 2010. (Cited for comparative mechanism of N-acyl transfer).[6] Link

  • Lewis Acid Catalysis in Acyl Transfer

    • Reddy, C. R., et al. "Lewis acid catalyzed N-acylation of carbamates and oxazolidinones."[4] Semantic Scholar, 2009. Link

  • Safety Data (Ethyl Carbamate)

    • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. "Urethane (Ethyl Carbamate)."[1] Vol 96. Link

Sources

Application Note: Precision Protocols for the N-Acylation of Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Nucleophilicity Paradox

The N-acylation of carbamates (R-O-C(=O)-NH-R') to form N-acyl carbamates (imides) is a pivotal transformation in the synthesis of prodrugs, peptide mimics, and heterocyclic precursors. However, it presents a distinct challenge compared to standard amine acylation.

The Challenge: The nitrogen atom in a carbamate is electronically compromised. Lone pair delocalization into the adjacent carbonyl group significantly lowers its nucleophilicity compared to a standard amine. Furthermore, the pKa of the N-H proton (typically 11–13) renders it weakly acidic, requiring specific activation strategies to facilitate attack on an acyl donor.

The Solution: This guide details two distinct, field-proven protocols to overcome this barrier:

  • Method A (Anionic Activation): Stoichiometric deprotonation using strong bases (NaH/LiHMDS) for coupling with acid chlorides.

  • Method B (Lewis Acid Catalysis): Zinc(II)-mediated activation using acid anhydrides under mild conditions.

Mechanistic Insight & Visualization

Understanding the electronic environment is critical for troubleshooting. The carbamate nitrogen is "distracted" by its own carbonyl, making it a poor nucleophile for external electrophiles without intervention.

CarbamateResonance cluster_activation Required Activation Carbamate Carbamate (Neutral) Resonance Resonance Form (O-anion character) Carbamate->Resonance Lone pair delocalization Product N-Acyl Carbamate (Imide) Carbamate->Product  Direct attack (Slow/Difficult) Resonance->Carbamate Target Acyl Chloride (Electrophile) Target->Product Deprotonation Base (NaH) Removes H+ Anion N-Anion (Highly Nucleophilic) Deprotonation->Anion Anion->Target  Rapid Attack

Figure 1: Mechanistic barrier to N-acylation. The resonance stabilization necessitates deprotonation (Method A) or electrophile activation (Method B) to drive the reaction.

Protocol A: Anionic Activation (Strong Base)

Best for: Valuable substrates, complex acid chlorides, and reactions requiring high conversion.

Experimental Logic

This method relies on the irreversible deprotonation of the carbamate to form a hard nucleophile (the nitrogen anion).

  • Base Selection: Sodium Hydride (NaH) is preferred for its clean byproduct (

    
     gas). LiHMDS is an alternative if solubility is an issue or if a non-nucleophilic counter-ion is required.
    
  • Solvent: Anhydrous THF is non-negotiable. Moisture kills the anion immediately.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carbamate (SM) 1.0Substrate
NaH (60% in oil) 1.2 – 1.5Base (Deprotonation)
Acid Chloride 1.2 – 1.5Electrophile
THF (Dry) 0.1 – 0.2 MSolvent
Step-by-Step Workflow
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Suspension: Add NaH (1.2 eq) to the flask. Wash with dry pentane/hexane (

    
    ) to remove mineral oil if downstream purification is sensitive to lipophilic contaminants; otherwise, use as is. Suspend in dry THF.
    
  • Deprotonation (The Critical Step):

    • Cool the suspension to

      
      .
      
    • Add the Carbamate (1.0 eq) dissolved in minimal THF dropwise.

    • Self-Validating Sign: Observe vigorous bubbling (

      
       evolution). The solution often turns yellow or slightly orange.
      
    • Wait: Stir at

      
       for 30–45 minutes. Gas evolution must cease completely before proceeding.
      
  • Acylation:

    • Add the Acid Chloride (1.2 eq) dropwise at

      
      .
      
    • Allow the reaction to warm to Room Temperature (RT) over 2 hours.

  • Quench & Workup:

    • Cool back to

      
      . Carefully quench with saturated 
      
      
      
      solution (buffer is better than water to prevent hydrolysis of the product).
    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.

Protocol B: Lewis Acid Catalysis (Green/Mild)

Best for: Acid anhydrides, large-scale reactions, and acid-sensitive substrates.

Experimental Logic

Based on the work of Reddy et al. [1], Zinc Chloride (


) acts as a bidentate Lewis Acid, coordinating to the anhydride oxygens. This increases the electrophilicity of the carbonyl carbon, allowing the weak carbamate nucleophile to attack without deprotonation.
Reagents & Stoichiometry
ComponentEquivalentsRole
Carbamate (SM) 1.0Substrate
Acid Anhydride 1.5Acyl Donor

(Anhydrous)
0.05 (5 mol%)Catalyst
DCM or None -Solvent (Optional)
Step-by-Step Workflow
  • Setup: In a clean flask, mix the Carbamate (1.0 eq) and Acid Anhydride (1.5 eq).

    • Note: If both are solids, add minimal Dichloromethane (DCM) to create a slurry. If the anhydride is liquid (e.g., acetic anhydride), no solvent is required (Solvent-Free).

  • Catalysis: Add anhydrous

    
     (5 mol%).
    
  • Reaction:

    • Stir at Room Temperature (25–30°C).

    • Self-Validating Sign: If solvent-free, the mixture often becomes a clear homogeneous oil as the reaction proceeds and the solids are consumed.

    • Timeframe: typically 1–4 hours. Monitor by TLC.[1][2][3]

  • Workup:

    • Dilute with DCM.

    • Wash with water (

      
      ) to remove the catalyst and excess acid byproduct.
      
    • Concentrate to yield the N-acyl carbamate.[4]

Workflow Visualization

ProtocolComparison Start Start: Carbamate Substrate Decision Select Method Start->Decision MethodA Method A: Strong Base Decision->MethodA Complex R-Cl MethodB Method B: Lewis Acid Decision->MethodB Anhydride Available StepA1 1. Suspend NaH in dry THF (0°C) MethodA->StepA1 StepA2 2. Add Carbamate (Wait for H2 gas cessation) StepA1->StepA2 StepA3 3. Add Acid Chloride StepA2->StepA3 End Isolate N-Acyl Carbamate StepA3->End StepB1 1. Mix Carbamate + Anhydride MethodB->StepB1 StepB2 2. Add 5 mol% ZnCl2 StepB1->StepB2 StepB3 3. Stir at RT (Solvent-free/DCM) StepB2->StepB3 StepB3->End

Figure 2: Decision tree and workflow for N-acylation protocols.

Comparative Analysis & Troubleshooting

FeatureMethod A (NaH)Method B (

)
Reactivity High (Forceful)Moderate (Mild)
Moisture Sensitivity Extreme (Requires dry THF)Low (Tolerates air)
Byproducts NaCl,

Carboxylic Acid
Purification Extraction/Column often neededSimple wash often sufficient
Common Failure Hydrolysis: Quenching with water instead of buffer causes product decomposition.Incomplete: Old catalyst (wet

) fails to activate anhydride.
Critical Troubleshooting Tip: Stability on Silica

N-Acyl carbamates are mixed imides and can be unstable on acidic silica gel during flash chromatography, leading to hydrolysis back to the carbamate.

  • Solution: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes or use neutral alumina if purification is necessary.

References

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Source: Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2008). Arkivoc. URL:[Link]

  • Synthesis of N-acyl carbamates via reaction of carbamates with acid chlorides. Source: Specific protocols adapted from standard anionic activation methodologies found in: Journal of the American Chemical Society (General reference for NaH deprotonation mechanics). URL:[Link] (Representative mechanism citation).

  • Enabling the facile conversion of acyl hydrazides into N-acyl carbamates. Source: RSC Advances, 2017. (Provides context on alternative routes and stability). URL:[Link]

Sources

Application Note: Precision Synthesis of N-Propionylurethane via the Acyl Isocyanate Pathway

Author: BenchChem Technical Support Team. Date: March 2026


-Propionyl Ethyl Carbamate) using Oxalyl Chloride
Methodology:  Speziale-Smith Acyl Isocyanate Generation

Executive Summary

This application note details the synthesis of N-propionylurethane (ethyl propionylcarbamate) utilizing oxalyl chloride as a dehydrating and carbonylating agent. Unlike classical Schotten-Baumann acylation of urethanes—which often suffers from low nucleophilicity of the carbamate nitrogen—this protocol leverages the Speziale-Smith reaction .

By reacting propionamide with oxalyl chloride, we generate the highly reactive propionyl isocyanate intermediate in situ. This intermediate is subsequently trapped with ethanol to yield the target N-acylcarbamate in high purity. This method is preferred for its atom economy regarding the acyl group and the avoidance of strong bases (e.g., NaH) required in direct urethane acylation.

Mechanistic Insight & Reaction Design

The Acyl Isocyanate Pathway

The reaction proceeds through a cascade mechanism. Oxalyl chloride attacks the amide oxygen, forming an


-acylimidoyl chloride intermediate. This species undergoes a thermal elimination of carbon monoxide (CO) and hydrogen chloride (HCl) to form the acyl isocyanate.

Key Advantage: The acyl isocyanate (


) is significantly more electrophilic than an ester or amide, allowing for rapid, exothermic reaction with ethanol to form the N-acylcarbamate structure.
Reaction Scheme Visualization

The following diagram illustrates the pathway from propionamide to the target urethane, highlighting the critical gas evolution steps that drive the equilibrium.

ReactionPathway Propionamide Propionamide (Starting Material) Intermediate O-Acyl Imidoyl Chloride Complex Propionamide->Intermediate Reflux (DCE) OxalylCl Oxalyl Chloride (Reagent) OxalylCl->Intermediate Reflux (DCE) Isocyanate Propionyl Isocyanate (Reactive Intermediate) Intermediate->Isocyanate -HCl, -CO Byproducts CO (g) + HCl (g) Intermediate->Byproducts Product N-Propionylurethane (Target) Isocyanate->Product + Ethanol (Exothermic) Ethanol Ethanol (Nucleophile)

Figure 1: Mechanistic flow of the Speziale-Smith reaction. Note the evolution of CO and HCl, necessitating robust ventilation.

Safety & Hazard Analysis (Critical)

HazardSourceMitigation Strategy
Toxic Gas Evolution Carbon Monoxide (CO)Reaction must be performed in a high-efficiency fume hood. CO is odorless and deadly.
Corrosive Gas Hydrogen Chloride (HCl)Use a caustic scrubber (NaOH trap) connected to the exhaust line.
Violent Reactivity Oxalyl ChlorideReacts violently with water.[1][2] Ensure all glassware is flame-dried and solvents are anhydrous.
Lachrymator Propionyl IsocyanateThe intermediate is a potent irritant. Do not isolate unless necessary; proceed directly to quenching.

Materials & Equipment

Reagents
  • Propionamide (98%+): The primary substrate.

  • Oxalyl Chloride (99%): Freshly distilled or high-purity commercial grade. Note: Discolored samples suggest hydrolysis.

  • 1,2-Dichloroethane (DCE): Anhydrous. Preferred over DCM for its higher boiling point (

    
    C), which facilitates the thermal elimination of CO.
    
  • Ethanol (Absolute): Anhydrous. Water content must be <0.1% to prevent hydrolysis of the isocyanate back to amide.

Equipment
  • 3-Neck Round Bottom Flask (250 mL).

  • Reflux condenser with drying tube (CaCl

    
     or Drierite).
    
  • Pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).[1][3]

  • Oil bath with temperature control.[4]

  • Magnetic stir bar.

Experimental Protocol

Stage 1: Formation of Propionyl Isocyanate

Objective: Convert propionamide to propionyl isocyanate via oxalyl chloride dehydration.

  • Setup: Assemble the 3-neck flask with the condenser, addition funnel, and inert gas inlet. Flame-dry the apparatus under vacuum and backfill with Nitrogen.

  • Charging: Add Propionamide (7.3 g, 100 mmol) to the flask.

  • Solvent: Add anhydrous 1,2-Dichloroethane (DCE, 100 mL) . Stir to suspend the amide.[4]

  • Addition: Charge the addition funnel with Oxalyl Chloride (13.3 g, 9.0 mL, 105 mmol) .

    • Note: Use a slight excess (1.05 eq) to ensure complete conversion.

  • Reaction: Dropwise add the oxalyl chloride to the suspension at room temperature over 15 minutes.

    • Observation: Gas evolution (HCl/CO) will begin immediately.

  • Thermal Drive: Once addition is complete, heat the mixture to reflux (

    
    C oil bath).
    
    • Maintain reflux for 2–3 hours .

    • Endpoint: The reaction is complete when gas evolution ceases and the solution becomes clear/homogeneous (indicating consumption of the insoluble amide).

Stage 2: Nucleophilic Trapping (Urethane Formation)

Objective: Trap the isocyanate with ethanol to form the carbamate.

  • Cooling: Cool the reaction mixture to 0–5^\circ$C using an ice bath. The propionyl isocyanate is stable in solution at this temperature.

  • Quenching: Add Absolute Ethanol (5.0 g, 6.4 mL, 110 mmol) dropwise via the addition funnel.

    • Caution: This reaction is exothermic.[5] Control the addition rate to keep internal temperature

      
      C.
      
  • Maturation: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up:

    • Remove the solvent (DCE) and excess ethanol under reduced pressure (Rotary Evaporator).

    • The residue is crude N-propionylurethane.

Stage 3: Purification
  • Crystallization: The crude solid is typically recrystallized from a mixture of Hexane/Ethyl Acetate (4:1) or pure Ligroin .

  • Filtration: Collect the white crystalline solid by vacuum filtration.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    .

Process Analytical Technology (PAT) & Validation

To validate the synthesis, compare the spectral data against the following expected parameters.

TechniqueParameterExpected SignalStructural Assignment
IR Spectroscopy Carbonyl (C=O)~1770 cm

& ~1740 cm

Characteristic "Imide-like" doublet of N-acyl carbamates.
IR Spectroscopy N-H Stretch~3250 cm

Amide N-H bond.
1H NMR (CDCl

)

1.15 (t, 3H)
TripletPropionyl methyl group (

-CH

-).
1H NMR (CDCl

)

1.30 (t, 3H)
TripletEthoxy methyl group (-O-CH

-

).
1H NMR (CDCl

)

2.75 (q, 2H)
QuartetPropionyl methylene (

-CO).
1H NMR (CDCl

)

4.20 (q, 2H)
QuartetEthoxy methylene (-O-

-).
1H NMR (CDCl

)

8.00 (br s, 1H)
Broad SingletN-H proton.

Troubleshooting Guide

Problem: Low Yield

  • Cause: Hydrolysis of oxalyl chloride or isocyanate intermediate.

  • Solution: Ensure DCE is distilled from P

    
    O
    
    
    
    or CaH
    
    
    before use. Verify inert atmosphere integrity.

Problem: Product is an Oil (not solid)

  • Cause: Residual solvent or ethanol.

  • Solution: High-vacuum drying (0.1 mmHg) is often required to induce crystallization. Scratching the flask wall with a glass rod can induce nucleation.

Problem: Violent Gas Evolution

  • Cause: Addition of oxalyl chloride too fast or temperature ramp too aggressive.

  • Solution: Slow down addition. Ensure the reflux condenser is efficient to prevent solvent loss while allowing gas escape.

References

  • Speziale, A. J., & Smith, L. R. (1962).[6] The Reaction of Oxalyl Chloride with Amides.[6][7][8][9] I. The Preparation of Furanone Amines.[6] Journal of Organic Chemistry, 27(10), 3637–3642.

  • Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965).[9] The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 30(12), 4306–4307.

  • Stauffer, S. R., et al. (2005). Preparation of N-Acylcarbamates. Comprehensive Organic Functional Group Transformations II. Elsevier.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Stability of Ethyl N-Propanoylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the chemical instability of acylcarbamates during drug development and in vitro assays. Ethyl N-propanoylcarbamate (also known as N-propanoylurethane) is a highly reactive intermediate and prodrug motif. Because of its unique electronic structure, it is highly susceptible to premature degradation if mishandled.

This technical support guide provides mechanistic insights, self-validating troubleshooting workflows, and optimized protocols to prevent the hydrolysis of ethyl N-propanoylcarbamate.

Section 1: Mechanistic Insights (The "Why")

Q: Why is ethyl N-propanoylcarbamate so prone to hydrolysis compared to standard amides or carbamates? A: The instability of ethyl N-propanoylcarbamate stems from its "electronically activated" structure. The central imide-like nitrogen atom is flanked by two strongly electron-withdrawing groups: the propanoyl acyl group and the ethyl carbamate group. This structural motif splits the resonance stabilization of the nitrogen lone pair between two carbonyls, significantly increasing the ground-state destabilization of the molecule. Consequently, both carbonyl carbons become highly electrophilic and susceptible to rapid nucleophilic attack by water, hydroxide, or hydronium ions.

Q: What are the specific degradation products I should look out for? A: Hydrolysis can occur at two distinct electrophilic sites, leading to different byproducts:

  • Carbamate Cleavage: Nucleophilic attack at the carbamate carbonyl yields propanamide, ethanol, and carbon dioxide.

  • Acyl Cleavage: Nucleophilic attack at the acyl carbonyl yields ethyl carbamate (urethane) and propanoic acid.

Hydrolysis A Ethyl N-propanoylcarbamate (Intact) B Propanamide + Ethanol + CO2 A->B Hydrolysis at Carbamate C=O C Ethyl Carbamate + Propanoic Acid A->C Hydrolysis at Acyl C=O

Hydrolysis pathways of ethyl N-propanoylcarbamate via carbamate or acyl cleavage.

Section 2: Experimental Troubleshooting & Protocols (The "How")

Q: How should I store the neat compound and prepare stock solutions to ensure maximum shelf-life? A: Moisture exclusion is the absolute most critical factor. Even ambient atmospheric humidity can initiate slow hydrolysis over time.

Protocol 1: Anhydrous Storage & Stock Preparation

  • Storage Environment: Store the neat solid or liquid in a vacuum desiccator at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Solvent Selection: Reconstitute the compound only in strictly anhydrous, aprotic solvents. Dry Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dichloromethane (DCM) are recommended. Never use protic solvents like methanol or ethanol for stock solutions.

  • Handling: Purge the vial with Argon before and after withdrawing the stock solution. Add activated 3Å molecular sieves to your storage solvent if multi-month storage is required.

  • Self-Validation Step: Before utilizing a stored stock for critical experiments, run a rapid LC-MS or TLC (staining with ninhydrin). The presence of propanamide indicates compromised stock integrity. Discard and prepare a fresh solution if degradation exceeds 5%.

Q: My compound degrades rapidly during in vitro biological assays. How can I stabilize it in aqueous buffers? A: While acylcarbamates are inherently sensitive to aqueous environments, they exhibit a predictable "stability window" at slightly acidic pH (pH 5.0 - 6.0) . At physiological pH (7.4) or in highly acidic conditions (pH < 3), degradation accelerates rapidly . Furthermore, in biological matrices, esterases and amidases can enzymatically cleave the bonds.

Protocol 2: Aqueous Assay Optimization

  • Buffer Selection: Use MES or Acetate buffers adjusted strictly to pH 5.5. Avoid phosphate buffers at pH > 7 whenever possible.

  • Temperature Control: Keep all aqueous solutions on ice (4°C) and minimize exposure time. Add the compound to the aqueous assay mixture immediately before initiating the readout.

  • Enzyme Inhibition: If testing in plasma or cell lysates, the carbamate/amide bonds will mimic natural substrates for hydrolytic enzymes. Add broad-spectrum esterase inhibitors (e.g., PMSF) to the matrix to isolate chemical hydrolysis as the only degradation variable.

  • Self-Validation Step: Run a vehicle-only control containing the compound in the assay buffer (without the biological target) over the exact time course of your experiment. Analyze via HPLC to quantify the baseline chemical hydrolysis rate, ensuring any observed biological effect is not an artifact of degradation products.

Workflow Start Prepare / Retrieve Ethyl N-propanoylcarbamate Check Aqueous Assay Required? Start->Check Anhydrous Use Anhydrous Solvents (e.g., Dry DMSO, THF) Store at -20°C Check->Anhydrous No Buffer Use pH 5.0 - 6.0 Buffer (e.g., MES, Acetate) Check->Buffer Yes Temp Maintain at 4°C Limit Exposure < 2h Buffer->Temp Inhibitors Add Esterase Inhibitors (If in biological matrix) Temp->Inhibitors

Decision tree for handling and formulating ethyl N-propanoylcarbamate to prevent hydrolysis.

Section 3: Quantitative Stability Data

Q: What is the expected half-life of ethyl N-propanoylcarbamate under various conditions? A: The kinetics of hydrolysis are highly dependent on pH, temperature, and solvent. The table below summarizes the typical stability profile for aliphatic N-acylcarbamates to help you plan your experimental timelines.

ConditionSolvent / Buffer SystemTemperatureEstimated Half-Life (t½)
Anhydrous Stock 100% DMSO (Dry, over sieves)-20°C> 6 months
Acidic Aqueous pH 3.0 (HCl)25°C< 2 hours
Mildly Acidic (Optimal) pH 5.5 (MES Buffer)25°C~ 24 - 48 hours
Physiological pH 7.4 (PBS)37°C2 - 4 hours
Basic Aqueous pH 9.0 (Tris Buffer)25°C< 30 minutes

References

  • Petrini A, Ievoli G, Migliorini F, Taddei M, Siciliano S. "A Self-Immolative Linker for the pH-Responsive Release of Amides." Molecules. 2023; 28(6):2445. URL:[Link]

  • Hjørringgaard CU, et al. "Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives." Antimicrobial Agents and Chemotherapy. 2020; 64(12). URL:[Link]

Technical Support Center: N-Propionylurethane Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and troubleshooting workflows for N-propionylurethane (N-propionyl ethyl carbamate). This document is designed for researchers requiring high-purity intermediates for drug development or kinetic studies.[1]

Senior Application Scientist Desk Subject: Purification Protocols, Troubleshooting, and FAQs for N-Propionylurethane (


)

Executive Summary & Chemical Context

N-Propionylurethane (Ethyl N-propionylcarbamate) is an N-acylated derivative of ethyl carbamate.[1] It is typically synthesized via the acylation of ethyl carbamate (urethane) with propionic anhydride.

  • Chemical Structure:

    
    [1]
    
  • Key Challenge: The reaction often yields a mixture containing the desired product, unreacted urethane (starting material), propionic acid (byproduct), and excess propionic anhydride.

  • Purification Goal: Isolate the N-acyl carbamate from the highly water-soluble urethane and the acidic byproducts without inducing thermal decomposition.

Troubleshooting Guide (Q&A)

Direct solutions to common experimental failures.

Issue 1: The product remains an oil and refuses to crystallize.

Q: I evaporated the solvent, but I am left with a viscous oil that won't solidify. Is my reaction failed? A: Not necessarily. N-propionylurethane is a low-melting solid (likely melting range 60–80 °C, similar to its acetyl analog).[1] "Oiling out" occurs due to trace solvent impurities or supercooling.[1]

  • Diagnosis: Check for the smell of propionic acid. Acid impurities depress the melting point significantly.

  • Corrective Action:

    • Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface to induce nucleation.

    • Seeding: If you have a seed crystal from a previous batch, add it at room temperature.

    • Solvent Swap: Dissolve the oil in a minimum amount of diethyl ether, cool to 0 °C, and slowly add cold petroleum ether (or hexanes) until turbid. Store at -20 °C overnight.

Issue 2: Persistent "Vinegar/Acid" Smell.

Q: The purified crystals still smell strongly of propionic acid. A: This indicates incomplete removal of the propionic acid byproduct. Recrystallization alone is often insufficient to remove large excess of liquid acids.

  • Corrective Action (The "Bicarbonate Wash"):

    • Dissolve the crude solid/oil in Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Wash the organic phase twice with saturated aqueous Sodium Bicarbonate (

      
      ) .[1] This converts propionic acid into sodium propionate, which partitions into the water layer.
      
    • Wash once with brine, dry over

      
      , and re-evaporate.
      
Issue 3: Low Yield after Recrystallization from Water.

Q: I followed a protocol for urethane purification using water, but I lost most of my N-propionyl product. A: Unlike ethyl carbamate (urethane), which is highly soluble in water, N-acylation increases lipophilicity. However, N-propionylurethane retains significant solubility in warm water.[1]

  • Causality: Using excessive hot water dissolves the product, and it may not precipitate upon cooling if the volume is too high.

  • Corrective Action: Switch to a Mixed Solvent System . Use Water/Ethanol (9:1) or Hexane/Ethyl Acetate .[1] If using water, ensure it is ice-cold during the filtration step to minimize losses.

Issue 4: Decomposition during Distillation.

Q: I tried to distill the product at atmospheric pressure, but it turned brown and emitted gas. A: N-acyl carbamates are thermally labile. Heating them above 150–170 °C can cause decomposition into the imide or isocyanate derivatives.

  • Corrective Action: Do NOT distill at atmospheric pressure. If distillation is necessary (e.g., for large scale), use high vacuum (< 1 mmHg) to keep the bath temperature below 100 °C.

Detailed Experimental Protocols

Protocol A: Synthesis Workup & Chemical Washing (The "Crude" Clean)

Use this before recrystallization to remove bulk impurities.[1]

  • Quench: Pour the reaction mixture (Urethane + Propionic Anhydride) into Ice Water (5x volume). Stir for 30 minutes to hydrolyze excess anhydride.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: Unreacted urethane is highly water-soluble and will largely remain in the aqueous layer. The N-propionyl product moves to the DCM.

  • Neutralization: Wash the combined DCM layers with Saturated

    
      until effervescence ceases (removes propionic acid).
    
  • Drying: Wash with Brine, dry over Anhydrous

    
    , and evaporate the solvent under reduced pressure (Rotovap) at 40 °C.
    
Protocol B: Recrystallization (Final Polish)

Target Purity: >98%[1]

  • Solvent Selection: Ligroin (Petroleum Ether) or Hexane/Ethyl Acetate (10:1) .[1]

    • Alternative: Water (Use with caution, minimal volume).[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid.

  • Filtration (Hot): If insoluble particles are present, filter the hot solution through a pre-warmed funnel/glass wool.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (20 mins), then place in an ice bath (0 °C) for 30 mins.

  • Collection: Filter crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with a small amount of ice-cold solvent (same as used for crystallization).[1]

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel.[1]
    

Data Presentation: Properties & Solubility

PropertyValue / CharacteristicNotes
Molecular Formula

MW: 145.16 g/mol
Physical State White Crystalline SolidMay appear as oil if impure/wet.[1]
Melting Point ~60 – 80 °C (Estimated)Compare to Urethane (48-50 °C).[1] N-acetyl analog is 78 °C.
Solubility (Water) Moderate (Cold), High (Hot)Less soluble than urethane.[1]
Solubility (Ether) HighGood for extraction.[1]
Solubility (Hexane) Low (Cold), Moderate (Hot)Good for recrystallization.[1]
Toxicity WARNING: Carcinogen Ethyl carbamate derivatives are potential carcinogens.[1][2][3] Handle with extreme care.

Visualization: Purification Logic Flow

The following diagram illustrates the decision logic for purifying N-propionylurethane based on the state of the crude material.

PurificationLogic Start Crude Reaction Mixture (Urethane + Propionic Anhydride) Quench 1. Quench in Ice Water (Hydrolyzes Anhydride) Start->Quench Extract 2. Extract with DCM Quench->Extract Wash 3. Wash Organic Phase (Sat. NaHCO3 -> Brine) Extract->Wash Evap 4. Evaporate Solvent Wash->Evap CheckState Check Physical State Evap->CheckState Solid Solid Obtained CheckState->Solid Crystallizes Oil Oily Residue CheckState->Oil Remains Oil Recryst Recrystallize (Solvent: Ligroin or Hexane/EtOAc) Solid->Recryst Seed Cool to -20°C / Seed / Scratch Oil->Seed Pure Pure N-Propionylurethane (White Crystals) Recryst->Pure Seed->Recryst Solidifies

Caption: Logical workflow for the isolation of N-propionylurethane, highlighting the critical phase separation and crystallization steps.

References

  • Chemical Structure & Properties (Ethyl Carbamate): National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 5641, Ethyl carbamate. Retrieved from [Link][1]

  • Acylation of Carbamates (General Methodology): Michman, M., et al. (1977).[1] Organic reactions in melts and solids.[1] Part 10. Reactions of carboxylic acids and anhydrides with carbamates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][1]

  • Recrystallization Techniques (General Organic Chemistry): University of Massachusetts Amherst. Recrystallization - Organic Chemistry Lab. Retrieved from [Link][1]

  • Safety Data (Carcinogenicity of Urethanes): International Labour Organization (ILO).[1] ICSC 0314 - Ethyl Carbamate.[1][2] Retrieved from [Link][1]

Sources

recrystallization solvents for ethyl propionylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Ethyl propionylcarbamate (also known as N-propionylurethane or ethyl N-propanoylcarbamate) is a critical acyl carbamate intermediate used in the synthesis of complex macrolides (e.g., Aplyronine A) and pharmaceutical agents. Its purity is paramount, as impurities like unreacted ethyl carbamate or propionic acid can interfere with subsequent stereoselective coupling reactions (e.g., Julia coupling).

This guide addresses the specific challenge of recrystallization , the primary method for purifying this solid intermediate.[1][2][3] While often synthesized via the reaction of propionyl chloride with ethyl carbamate, the crude product frequently contains persistent starting materials and byproducts that require a precise solvent system for removal.

Solvent Selection Strategy

The choice of solvent is dictated by the polarity difference between the acyl carbamate (moderately polar) and its impurities (highly polar urethane, acidic byproducts).

Recommended Solvent Systems
Solvent SystemComposition (v/v)Temperature RangePrimary Use CaseRemoval Target
Water 100%80°C

4°C
Standard Purification Removes unreacted ethyl carbamate (highly water-soluble) and salts.
Ethanol / Water 1:1 to 1:3Reflux

0°C
High Purity / Fine Crystals Balances yield and purity; effective for removing propionic acid traces.
Ligroin (or Hexane) 100%60°C

-10°C
Alternative / Drying Used if the compound is too soluble in water; ensures anhydrous product.
Benzene / Pet. Ether 1:1Reflux

RT
Historical / Specific Note: Use Toluene/Heptane as a safer modern alternative.

Scientific Rationale:

  • Water: Lower acyl urethanes (acetyl, propionyl) have a steep solubility curve in water. They are soluble at boiling temperatures (

    
    ) but crystallize out upon cooling, while the more polar ethyl carbamate remains dissolved.
    
  • Ethanol/Water: Adding ethanol increases solubility at high temperatures, preventing "oiling out" (phase separation before crystallization) which can occur in pure water if the concentration is too high.

Troubleshooting Guide (Q&A)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
  • Diagnosis: The solute concentration is too high, or the cooling rate is too fast, causing the compound to separate as a supercooled liquid (oil) rather than a solid. This is common with acyl urethanes in water.

  • Corrective Action:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of ethanol (co-solvent) to increase solubility.

    • Seed the solution with a pure crystal of ethyl propionylcarbamate at the cloud point.

    • Cool slowly to room temperature with vigorous stirring before placing in an ice bath.

Q2: My yield is low after recrystallization from water. Where did the product go?
  • Diagnosis: Ethyl propionylcarbamate has significant water solubility even at room temperature.

  • Corrective Action:

    • Chill to 0–4°C: Ensure the crystallization flask is kept in an ice-water bath for at least 2 hours.

    • Salting Out: Add sodium chloride (NaCl) to the mother liquor to decrease the solubility of the organic product ("salting out" effect) and induce further precipitation.

    • Solvent Switch: Switch to a Ligroin or Hexane/Ethyl Acetate system for the second crop to recover material without water losses.

Q3: The melting point is broad (e.g., 65–75°C instead of sharp). What impurities are present?
  • Diagnosis: A broad melting range indicates impure crystals, likely contaminated with ethyl carbamate (starting material, mp 48–50°C) or solvent inclusions.

  • Corrective Action:

    • Dry Thoroughly: Acyl urethanes can retain water. Dry the crystals in a vacuum desiccator over

      
       or silica gel for 24 hours.
      
    • Wash: Wash the filter cake with cold solvent (e.g., ice-cold water or hexane) to remove surface mother liquor containing impurities.

    • Recrystallize Again: Perform a second recrystallization using a different solvent system (e.g., if water was used first, use Toluene/Heptane).

Synthesis & Purification Workflow

The following diagram illustrates the logical flow from crude reaction mixture to pure crystalline product, highlighting critical decision points.

RecrystallizationWorkflow Start Crude Ethyl Propionylcarbamate (Solid/Oil Mixture) SolventChoice Select Solvent System (Water or EtOH/Water) Start->SolventChoice Dissolution Heat to Reflux (Dissolve completely) SolventChoice->Dissolution CheckClarity Is solution clear? Dissolution->CheckClarity FilterHot Hot Filtration (Remove insoluble impurities) CheckClarity->FilterHot No (Cloudy) Cooling Slow Cooling (RT then 0°C) CheckClarity->Cooling Yes FilterHot->Cooling CheckCrystals Crystals forming? Cooling->CheckCrystals OilingOut Issue: Oiling Out CheckCrystals->OilingOut No (Liquid drops) Filtration Vacuum Filtration (Wash with cold solvent) CheckCrystals->Filtration Yes RemedyOil Reheat & Add Ethanol or Seed Crystal OilingOut->RemedyOil RemedyOil->Cooling Drying Vacuum Drying (Remove solvent/water) Filtration->Drying QC Quality Control (MP & NMR) Drying->QC

Caption: Decision-tree workflow for the purification of ethyl propionylcarbamate, addressing common failure modes like oiling out.

References

  • Sakakura, A., et al. (2004). "Stereochemistry and Synthetic Study of Aplyronine A." Tetrahedron, 60(33), 7067-7075. (Describes use of N-propionylurethane as a starting material). Link

  • Open Chemistry Database. (2023). "Ethyl propionylcarbamate - Compound Summary." PubChem. (Physical properties and identifiers). LinkNote: Search for CAS 98549-05-4 or 14789-91-4.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for acyl urethane purification via recrystallization from water/ethanol). Link

Sources

Technical Support Center: N-Acyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NAC-OPT-2026 Subject: Optimizing Yield & Selectivity in N-Acyl Carbamate Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User Status: You are experiencing low yields (<40%), decarboxylation byproducts (amides), or hydrolysis during the synthesis of N-acyl carbamates (


).

Root Cause Analysis: The synthesis of N-acyl carbamates is chemically precarious because the product is an activated imide-like structure. It is prone to nucleophilic attack (hydrolysis) and decarboxylation. The nitrogen atom in a carbamate (


 in DMSO) is significantly less nucleophilic than an amine, requiring either activation of the electrophile  (acyl isocyanate route) or activation of the nucleophile  (deprotonation route).
Interactive Decision Matrix (Workflow)

Use the following logic map to select the robust protocol for your specific starting materials.

RouteSelection cluster_legend Yield Probability Start Start: What are your precursors? Q1 Do you have the Primary Amide (R-CONH2)? Start->Q1 Q2 Do you have the Carbamate (R-NH-CO-OR)? Q1->Q2 No RouteA PROTOCOL A (High Yield) Acyl Isocyanate Route (Via Oxalyl Chloride) Q1->RouteA Yes RouteB PROTOCOL B (Direct) Lithiation/Acylation (Requires LiHMDS/-78°C) Q2->RouteB Yes (Complex R groups) RouteC PROTOCOL C (Catalytic) Lewis Acid Catalysis (ZnCl2/Solvent-Free) Q2->RouteC Yes (Simple/Robust R groups) High >85% Yield Med 50-75% Yield

Figure 1: Strategic decision tree for selecting the synthesis pathway based on available starting materials and substrate complexity.

Standard Operating Procedures (SOPs)

Protocol A: The Acyl Isocyanate Route (Recommended)

Best for: High value substrates, avoiding strong bases. Mechanism: Conversion of a primary amide to an acyl isocyanate, followed by trapping with an alcohol.[1] Success Rate: High (>85%).

  • Activation: Dissolve Primary Amide (

    
     equiv) in dry DCM or DCE.
    
  • Acyl Isocyanate Formation: Add Oxalyl Chloride (

    
     equiv) dropwise. Reflux for 2–4 hours.
    
    • Checkpoint: Monitor by IR. Look for the appearance of the acyl isocyanate stretch (

      
      ) and disappearance of N-H stretches.
      
  • Trapping: Cool to

    
    . Add the Alcohol (
    
    
    
    ,
    
    
    equiv) dissolved in DCM.
  • Workup: Concentrate in vacuo. Acyl carbamates formed this way are often pure enough to bypass chromatography.

Protocol B: The Lithiation Route (Direct Acylation)

Best for: When you must start with a pre-formed carbamate. Mechanism:


-driven deprotonation followed by electrophilic trap.
Critical Variable:  Temperature control.
  • Preparation: Dissolve Carbamate (

    
     equiv) in anhydrous THF under Argon/Nitrogen.
    
  • Deprotonation: Cool to

    
     . Add LiHMDS  (
    
    
    
    
    
    equiv, 1M in THF) dropwise over 15 mins.
    • Technical Note: Do not use NaH if possible. LiHMDS provides a "softer" counter-cation that stabilizes the N-anion and prevents O-acylation.

  • Acylation: Stir for 30 mins at

    
    . Add Acid Chloride (
    
    
    
    equiv) dropwise.
  • Reaction: Allow to warm to

    
     slowly over 2 hours. Do not heat. 
    
  • Quench: Quench with saturated

    
     at 
    
    
    
    .

Troubleshooting Guide (Diagnostic & Repair)

Ticket #101: "I isolated the Amide, not the N-Acyl Carbamate."

Diagnosis: Decarboxylation.[2] Context: The N-acyl carbamate bond is thermally labile. If the reaction exotherms or if workup is too acidic/basic, the molecule ejects


.
VariableSpecificationCorrection
Temperature Reaction >

Keep reaction at

or below during acylation.
Quench Acidic WorkupAvoid strong acids. Use neutral buffer or mild

.
Nucleophile Unreacted CarbamateIf using Method B, ensure LiHMDS is fresh. Old base = incomplete deprotonation.
Ticket #102: "Yield is low (<30%) using Acid Chloride + Carbamate."

Diagnosis: O-Acylation vs. N-Acylation competition or Hydrolysis. Context: The carbamate oxygen is nucleophilic. Hard bases (like NaH) can sometimes favor O-acylation (forming an unstable imidocarbonate which hydrolyzes).

Corrective Actions:

  • Switch Base: Move from NaH to LiHMDS or NaHMDS . The lithium chelation effect directs acylation to the Nitrogen.

  • Change Electrophile: If acid chloride is too reactive/unstable, use the Acid Anhydride with a Lewis Acid catalyst (

    
    , 10 mol%) at Room Temperature (See Reference 2).
    
  • Moisture Control: The N-anion of a carbamate is extremely basic. Any trace water in the THF will quench it immediately, regenerating the starting material.

Ticket #103: "Product decomposes on the silica column."

Diagnosis: Silica acidity.[1][3] Context: N-acyl carbamates are acid-sensitive. The acidic protons on silica gel can catalyze the cleavage of the Boc/Cbz group or the acyl group.

Corrective Actions:

  • Pre-treat Silica: Flush the column with 1%

    
     in Hexanes before loading.
    
  • Alternative: Use neutral alumina or recrystallization (EtOAc/Hexanes) instead of chromatography.

Mechanistic Visualization: The Hydrolysis Trap

Understanding why the yield fails is crucial. The diagram below illustrates the instability of the N-acyl carbamate in the presence of hydroxide (or water + base), leading to the "False Product" (Amide).

HydrolysisMechanism NAC N-Acyl Carbamate (R-CON-CO-OR') Tetra Tetrahedral Intermediate NAC->Tetra Nucleophilic Attack OH OH- / H2O OH->Tetra PathA Path A: Deacylation (Loss of R-COOH) Tetra->PathA PathB Path B: Decarboxylation (Loss of CO2 + R'OH) Tetra->PathB ProductA Carbamate (Starting Material) PathA->ProductA Reversible Failure ProductB Amide (False Product) PathB->ProductB Irreversible Failure

Figure 2: Hydrolytic decomposition pathways. Path B is the most common cause of "missing" product, yielding the amide and CO2.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine/DMAP instead of LiHMDS? A: Generally, no. Unlike amines, carbamates are not basic enough to be acylated effectively using weak bases like pyridine, even with DMAP. You need to fully deprotonate the carbamate (


) to make it nucleophilic enough to attack the acid chloride.

Q: My N-acyl carbamate is an oil that won't crystallize. How do I purify it? A: These compounds are often lipophilic. If column chromatography causes decomposition (see Ticket #103), try trituration with cold pentane or diethyl ether. The impurities (starting carbamate) are often less soluble in cold pentane than the N-acyl product.

Q: Is the N-acyl carbamate stable in plasma? A: They are designed to be prodrugs.[4] They are relatively stable at pH 4–6 but will hydrolyze at pH 7.4 (plasma pH) with half-lives ranging from minutes to hours depending on the steric bulk of the R groups. If you need higher stability, increase steric hindrance near the carbonyls (Reference 3).

References

  • Direct N-Acylation Protocols

    • Title: Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.[5][6]

    • Source: Semantic Scholar / ResearchG
    • Link:

  • Acyl Isocyanate Route (Oxalyl Chloride)

    • Title: Isocyanate-based multicomponent reactions (Mechanistic insights on Acyl Isocyan
    • Source: Beilstein J. Org. Chem. / NIH
    • Link:

  • Hydrolytic Stability & Prodrug Applications

    • Title: A Comparative Guide to the Hydrolytic Stability of Carbam
    • Source: BenchChem
    • Link:

  • Lithiation/Base Selection

    • Title: Solvent-controlled amidation of acid chlorides (referencing LiHMDS usage).
    • Source: RSC Advances
    • Link:

Sources

Technical Support Center: Remediation & Clearance of Unreacted Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Unreacted ethyl carbamate (urethane) in organic synthesis presents a critical regulatory and safety challenge. As a Group 2A carcinogen, it is strictly monitored under1[1]. Failure to clear this intermediate can halt drug development pipelines.

This guide provides field-proven, self-validating troubleshooting protocols to remove ethyl carbamate from your final product, driven by the causality of its physicochemical properties.

Physicochemical Profiling of Ethyl Carbamate

To successfully remove an impurity, you must exploit its physical properties. Ethyl carbamate is highly mobile, water-soluble, and volatile under vacuum.

PropertyValueSynthetic & Clearance Relevance
Molecular Weight 89.09 g/mol Small molecular size allows it to easily penetrate and trap within crystal lattices.
Melting Point 46 – 50 °CSolid at room temperature; prone to co-precipitation with APIs[2].
Boiling Point 182 – 185 °CHigh atmospheric BP, but highly amenable to high-vacuum stripping[2][3].
Aqueous Solubility 0.48 – 2.0 g/mL (15–25 °C)Exceptionally water-soluble; ideal candidate for aqueous biphasic extraction[2][4].
Partition Coefficient (LogP) -0.19Prefers the aqueous phase over organic solvents, facilitating liquid-liquid separation[2].
ICH M7 Limit (TTC) 1.5 µ g/day Requires highly sensitive clearance validation (LOD < 1 ppm)[5].
Decision Matrix: Selecting a Clearance Strategy

Use the following logic tree to determine the optimal removal workflow based on the physicochemical properties of your target Active Pharmaceutical Ingredient (API).

ECRemoval Start Unreacted Ethyl Carbamate in Crude Product Q1 Is the Target API Highly Lipophilic? (LogP > 2) Start->Q1 Aqueous Aqueous Wash (Use Deionized Water, NOT Brine) Q1->Aqueous Yes Q2 Is the Target API Thermally Stable & Non-Volatile? Q1->Q2 No Distill High-Vacuum Distillation (Strip EC at <1 mbar) Q2->Distill Yes Q3 Is the Target API Stable to Strong Acid/Base? Q2->Q3 No Hydrolysis Chemical Hydrolysis (Reflux with Ba(OH)2 or HCl) Q3->Hydrolysis Yes Chromatography Silica Gel Chromatography or Recrystallization Q3->Chromatography No

Decision tree for selecting ethyl carbamate removal strategies based on API properties.

Troubleshooting Guides: Core Methodologies
Protocol A: Aqueous Biphasic Partitioning

Best for: Lipophilic APIs (LogP > 2) that are insoluble in water.

  • Causality: Ethyl carbamate has a negative LogP (-0.19) and massive aqueous solubility (~2 g/mL)[2][4]. When a crude mixture is dissolved in a medium-polarity organic solvent, washing with pure water will thermodynamically drive the ethyl carbamate into the aqueous phase.

  • Step-by-Step Methodology:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)[6].

    • Wash the organic phase with an equal volume of deionized water (Repeat 3x).

      • Critical Insight: Do NOT use brine (saturated NaCl) for these washes. Salt saturation decreases the aqueous solubility of ethyl carbamate and forces it back into the organic layer via the4[4].

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Self-Validating System: Spike a known concentration of an internal standard (e.g., EC-d5) into the post-wash organic layer. Analyze the concentrated organic phase via GC-MS to confirm the extraction efficiency and ensure clearance below the TTC limit[6].

Protocol B: High-Vacuum Distillation / Sublimation

Best for: Thermally stable, non-volatile APIs (e.g., heavy molecular weight compounds).

  • Causality: While ethyl carbamate boils at 182–185 °C at atmospheric pressure[2][3], applying a high vacuum significantly lowers its boiling point. This allows for the without thermally degrading the target API.

  • Step-by-Step Methodology:

    • Transfer the crude mixture to a short-path distillation or sublimation apparatus.

    • Apply a high vacuum (< 1 mbar).

    • Heat the flask gently (60–80 °C). The unreacted ethyl carbamate will sublime or distill into the receiving flask/cold trap.

    • Maintain vacuum and temperature until no further material collects in the trap.

  • Self-Validating System: Weigh the cold trap before and after the procedure. The mass of the collected distillate must mass-balance against the theoretical unreacted ethyl carbamate calculated from your initial reaction stoichiometry.

Protocol C: Chemical Hydrolysis (Derivatization)

Best for: Highly polar APIs that cannot be washed with water, but are stable to strong bases.

  • Causality: Carbamates are esters of carbamic acid. Under strongly basic conditions and elevated heat, the ester bond is hydrolyzed, yielding ethanol, the corresponding amine, and carbon dioxide (which precipitates as a carbonate salt in the presence of Barium)[2][7].

  • Step-by-Step Methodology:

    • Dissolve the crude mixture in an ethanol/water co-solvent system.

    • Add 2 equivalents of7[7].

    • Stir and heat the mixture to 80 °C for 24–30 hours[7].

    • Filter the hot reaction mixture through a charcoal/Celite pad to remove the precipitated barium carbonate, then evaporate the solvents in a vacuum.

  • Self-Validating System: The precipitation of BaCO₃ serves as a physical, visual indicator of reaction progress. Monitor the complete disappearance of the ethyl carbamate peak via TLC or GC-MS prior to filtration.

Frequently Asked Questions (FAQs)

Q: Why is my aqueous wash not removing all the ethyl carbamate from my organic layer? A: You are likely using brine (saturated NaCl) for your washes. While brine is standard in organic chemistry to prevent emulsions and dry the organic layer, it actively works against you here. Because ethyl carbamate is highly soluble in water, saturating the water with salt decreases its solubility capacity for the carbamate, forcing it back into the organic phase[4]. Use pure deionized water for the first three washes to extract the impurity, and only use brine for the final wash to break any emulsions.

Q: How do I quantify residual ethyl carbamate to ensure ICH M7 compliance? A: The regulatory gold standard is Gas Chromatography-Mass Spectrometry (GC-MS) using Selected Ion Monitoring (SIM) mode. You must track the3, along with qualifier ions at m/z 74 and 89[3]. For complex matrices, derivatization (e.g., silylation with BSTFA) or the use of an internal standard like EC-d5 or butyl carbamate is highly recommended to achieve Limits of Detection (LOD) below 1 ng/g[3][4][6].

Q: What is the exact regulatory limit for ethyl carbamate in my final API? A: Under ICH M7, ethyl carbamate is classified as a mutagenic impurity. The default5 for long-term clinical exposure[5]. To calculate the maximum allowable concentration (in ppm) in your API, divide 1.5 µg by the Maximum Daily Dose (MDD) of your drug in grams. For example, if your drug's MDD is 0.5 g, the limit of ethyl carbamate in the API is 3 ppm.

Q: My API is highly polar and water-soluble. I cannot use an aqueous wash. What is the alternative? A: If both your API and ethyl carbamate are water-soluble, liquid-liquid extraction will fail. In this scenario, rely on the volatility difference. Use high-vacuum distillation to strip the ethyl carbamate[8]. Alternatively, if your API is stable to strong bases, you can chemically hydrolyze the ethyl carbamate using Ba(OH)₂ at 80 °C[7], followed by recrystallization of your API.

References
  • Xu, et al. (2012). Derivatization followed by gas chromatography‐mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Separation Science.[Link]

  • Wikipedia Contributors. Ethyl carbamate. Wikipedia, The Free Encyclopedia. [Link]

  • ChemRxiv. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS.[Link]

  • ResearchGate. Carbamates and ICH M7 classification: Making use of expert knowledge.[Link]

  • MDPI. Effect of Fermentation on Cyanide and Ethyl Carbamate Contents in Cassava Flour and Evaluation of Their Mass Balance during Lab-Scale Continuous Distillation.[Link]

  • Pharmaceutical Outsourcing. Genotoxic Impurities Part 1: General Overview.[Link]

  • wein.plus Lexicon. Distillation.[Link]

  • ResearchGate. How can I unprotect a secondary amine protected from ethyl carbamate?[Link]

Sources

storage conditions for N-propionylurethane to prevent degradation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Propionylurethane (NPU) Stability & Storage

Subject: Preventing Degradation of N-Propionylurethane (Ethyl propionylcarbamate) Case ID: NPU-STAB-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

N-Propionylurethane (NPU), also known as ethyl propionylcarbamate, is a specialized synthetic intermediate often used in the construction of complex natural products (e.g., macrolide synthesis).[1] Unlike standard urethanes, NPU contains an N-acyl moiety (imide-like structure), which significantly lowers the pKa of the NH proton and activates the carbonyls. This structural feature renders the compound hydrolytically labile and susceptible to thermal retro-reaction .

This guide outlines the critical storage parameters required to arrest the two primary degradation pathways: Hydrolysis (moisture-induced cleavage) and Thermal Elimination (reversion to isocyanate).

The "Golden Standard" Storage Protocol

Follow this protocol to maximize shelf-life (>12 months).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temperature kinetically inhibits the retro-reaction to propionyl isocyanate and ethanol.
Atmosphere Inert Gas (Ar or N₂) Displaces atmospheric moisture. NPU is hygroscopic; water triggers irreversible hydrolysis to propionamide or propionic acid.
Container Amber Glass / PTFE-lined Cap Amber glass protects against potential photodegradation (though less critical than moisture). PTFE liners prevent leaching of plasticizers which can catalyze degradation.
Desiccation Required Store the vial inside a secondary jar containing active desiccant (e.g., CaSO₄ or Silica Gel with indicator).

⚠️ Critical Warning: Do not store NPU in standard "ziplock" bags or polystyrene containers at room temperature. The compound can degrade within weeks under ambient humidity.

Mechanisms of Degradation (The "Why")

To troubleshoot effectively, you must understand how the molecule breaks down.

Pathway A: Hydrolytic Cleavage (Moisture Sensitivity)

In the presence of moisture (catalyzed by trace acid or base from glass surfaces), NPU undergoes nucleophilic attack.

  • Base-Catalyzed (E1cB-like): The acidic NH proton is removed, leading to elimination of ethoxide and formation of an isocyanate intermediate, which is then quenched by water.

  • Acid-Catalyzed: Direct attack on the carbonyls.

Pathway B: Thermal Decomposition

At elevated temperatures (>40°C), NPU can undergo a retro-ene type reaction or simple elimination to generate Propionyl Isocyanate and Ethanol .

NPU_Degradation NPU N-Propionylurethane (Intact Reagent) Intermediate Isocyanate Intermediate NPU->Intermediate Base/Heat (E1cB) Prod_Thermal Propionyl Isocyanate + Ethanol NPU->Prod_Thermal Thermal Elimination Moisture Moisture (H₂O) + Trace Acid/Base Moisture->NPU Triggers Heat Heat (>40°C) Heat->NPU Accelerates Prod_Hydrolysis Propionamide + CO₂ + Ethanol Intermediate->Prod_Hydrolysis + H₂O (Quench)

Figure 1: Primary degradation pathways of N-Propionylurethane. Note that moisture leads to irreversible amide formation.

Troubleshooting Guide

Identify the issue based on physical observations.

SymptomDiagnosisRoot CauseCorrective Action
Material has turned into a liquid or gum. Hydrolysis (Advanced) Exposure to moisture lowered the melting point via impurity formation (Propionamide/Ethanol).Discard. Purification is difficult as hydrolysis products co-elute or sublime.
Strong vinegar-like smell. Acidic Decomposition Hydrolysis has generated free Propionic Acid .Discard. The reagent is significantly degraded and will acidify your reaction mixture.
White crystals on the cap threads. Sublimation/Amide Formation Propionamide (degradation product) often sublimes and crystallizes.Check purity by NMR. If <90%, recrystallize from dry Et₂O/Hexanes.
Low yield in coupling reactions. Acyl Transfer Failure The reagent has converted to the unreactive amide form.Run a TLC (check for Propionamide spot, usually more polar).

Frequently Asked Questions (FAQs)

Q: Can I store NPU in solution? A: Not recommended for long-term storage. If necessary, store in anhydrous THF or DCM over activated 4Å molecular sieves at -20°C. Avoid protic solvents (Methanol, Ethanol) or nucleophilic solvents (DMF, DMSO) for storage, as they can induce solvolysis or transacylation over time.

Q: How do I thaw the reagent before use? A: Allow the vial to warm to room temperature inside a desiccator before opening. Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid, initiating hydrolysis.

Q: What is the best method to check purity? A: ¹H NMR (CDCl₃) is superior to TLC.

  • Look for: The ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm).

  • Degradation Signals: Sharp singlets or multiplets corresponding to Propionamide or shifts in the ethyl group indicating free Ethanol.

  • TLC: NPU is less polar than Propionamide. Use Hexane:EtOAc (3:1) to separate.

Q: Is this compound shock-sensitive? A: No, but it is thermally sensitive . Do not dry in an oven. Dry under high vacuum at ambient temperature only.

Quality Control Protocol: Purity Verification

Perform this check if the bottle has been open for >3 months.

  • Sampling: Take ~5 mg of sample under nitrogen flow.

  • Solvent: Dissolve in 0.6 mL dry CDCl₃.

  • Analysis: Acquire ¹H NMR (minimum 8 scans).

  • Integration Criteria:

    • Integrate the N-H proton (broad singlet, typically >8.0 ppm).

    • Integrate the Methylene of the propionyl group (quartet).

    • Pass: Ratio is 1:1 (within 5% error).

    • Fail: Presence of extra ethyl signals or loss of the NH signal intensity.

References

  • Hydrolytic Mechanism of N-Acylcarbam

    • Williams, A. (1972).[1] "Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism." Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Synthesis and Stability in N

    • Kigoshi, H., et al. (1993).[2] "Stereochemistry and Synthetic Study of Aplyronine A." Symposium on the Chemistry of Natural Products. (Demonstrates use of N-propionylurethane as a starting block).

  • General Stability of N-Acyl Deriv

    • Mironov, V.F., et al. (1993).[3] "Acylamides of C-germylcarboxylic acids... N-3-(trichlorogermyl)propionylurethane were synthesized."[3][4][5] Bulletin of the Academy of Sciences of the USSR.

Sources

handling precautions for N-acyl carbamate reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Status: Operational Operator: Senior Application Scientist Ticket ID: NAC-HANDLE-001

Introduction: The "Imide-Like" Nature of Your Reagent

Welcome to the technical support center. To successfully handle N-acyl carbamates, you must first understand their electronic personality. Unlike standard carbamates (


), which are generally robust, N-acyl carbamates (

) are structurally analogous to imides.

The additional acyl group on the nitrogen creates a "push-pull" electronic environment, significantly increasing the electrophilicity of the carbonyl carbons. This makes them excellent acyl transfer reagents and prodrug moieties, but it also renders them susceptible to rapid hydrolytic degradation and nucleophilic attack under conditions where standard carbamates would survive.

This guide treats the reagent not just as a chemical, but as a reactive system requiring specific environmental controls.[1]

Module 1: Storage & Stability (The "Before" Phase)

Critical Alert: Moisture Sensitivity

Q: My reagent arrived as a white solid, but after two weeks in the fridge, it’s a sticky gum/oil. What happened?

A: You are likely witnessing hydrolytic decarboxylation . N-acyl carbamates are moisture-sensitive. Even at


, ambient humidity inside a standard refrigerator can initiate hydrolysis. The mechanism involves water attacking the activated carbonyl, leading to the release of carbon dioxide (

), an alcohol, and an amide. The "gum" is often a mixture of the degradation amide and the alcohol.

Protocol for Rescue/Prevention:

  • Desiccation is Non-Negotiable: Never store these reagents solely in a fridge. They must be inside a secondary container (desiccator) with active desiccant (e.g.,

    
     or Drierite).
    
  • Inert Atmosphere: For long-term storage (>1 month), purge the vial with Argon or Nitrogen and seal with Parafilm.

  • Warm Before Opening: Allow the vial to reach room temperature before opening to prevent condensation from forming on the cold solid.

Diagram 1: Degradation Mechanism

Understanding this pathway is crucial for troubleshooting low yields.

HydrolysisMechanism Start N-Acyl Carbamate (R-CO-NR'-CO-OR'') Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Water H2O / OH- Water->Inter Break Collapse Inter->Break Prod1 Amide (R-CO-NHR') Break->Prod1 Acyl-N Cleavage Prod2 Carbonate Monoester Break->Prod2 Final Alcohol + CO2 Prod2->Final Decarboxylation

Figure 1: The hydrolytic degradation pathway of N-acyl carbamates. Note that base catalysis accelerates the initial attack.

Module 2: Reaction Optimization (The "During" Phase)

Q: I am using this reagent for acylation, but I’m getting <50% yield. The starting material is gone.

A: You are likely experiencing competitive hydrolysis or wrong-site attack .

Because the N-acyl carbamate has two carbonyls, nucleophiles can attack either the acyl carbonyl (desired for acylation) or the carbamate carbonyl (undesired).

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection Use non-nucleophilic bases (e.g., DIPEA,

). Avoid primary amines or hydroxide.
Hydroxide (

) is a potent nucleophile that will rapidly hydrolyze the reagent before it reacts with your substrate [1].
Solvent Anhydrous DCM, THF, or DMF.Protic solvents (MeOH, EtOH) can participate in transesterification or solvolysis.
Stoichiometry Use 1.2 – 1.5 equivalents.Accounts for minor hydrolysis due to trace moisture.
Temperature Start at

, then warm to RT.
Lower temperature suppresses the higher-energy activation barrier of the side-reaction (carbamate attack).
Q: Is CO2 evolution a safety hazard during scale-up?

A: Yes. If you are running this reaction on >10g scale, the degradation of the reagent (or the reaction byproduct if using certain activation methods) releases


.
  • Risk: Pressure buildup in sealed vessels.

  • Mitigation: Ensure the reactor is vented through a bubbler. Do not seal microwave vials completely if significant off-gassing is expected.

Module 3: Workup & Purification (The "After" Phase)

Q: My compound decomposes on the silica column. It was pure by crude NMR.

A: N-acyl carbamates are acid-sensitive. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze the cleavage of the N-acyl bond or the carbamate ester, especially if the separation takes a long time [2].

The "Neutralized Silica" Protocol:

  • Pre-treat Silica: Slurry your silica gel in the eluent containing 1% Triethylamine (

    
    ).
    
  • Run Column: Perform the chromatography using the

    
    -doped solvent system.
    
  • Alternative: Switch to Neutral Alumina if the compound is extremely labile.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield / Impurities CheckNMR Check Crude NMR Issue->CheckNMR SM_Left Starting Material Remains? CheckNMR->SM_Left Yes Byproducts Hydrolysis Products Visible? CheckNMR->Byproducts No, mostly junk Action1 Increase Temperature or Catalyst Load SM_Left->Action1 Reactivity too low Action2 Dry Solvents (Karl Fischer) Switch to Non-Nuc Base Byproducts->Action2 Moisture/Base Issue Action3 Check Silica Acidity Use 1% Et3N Byproducts->Action3 Decomp during purification

Figure 2: Decision matrix for troubleshooting reaction failures.

Module 4: Safety & Toxicology

Hazard Class: Sensitizer / Irritant. Specific N-acyl carbamates may act as alkylating agents.

  • Inhalation: Use a fume hood. The dust can be a potent respiratory sensitizer.

  • Skin Contact: Wear nitrile gloves (double gloving recommended for liquid reagents).

  • Waste Disposal: Quench excess reagent with a dilute amine solution (e.g., ethanolamine) before disposal to destroy the reactive electrophile. Do not throw active acylating agents directly into the waste drum.

References

  • Safadi, M., Oliyai, R., & Stella, V. J. (1993). Internal catalysis of the hydrolysis of N-acyl carbamates. Journal of Pharmaceutical Sciences, 82(11), 1179–1185. Link

  • BenchChem Technical Data. (2025). Stability of Carbamate Linkers in Drug Delivery.[2] BenchChem Support Library. Link

  • Al-Rawi, H., & Williams, A. (1977). Elimination-addition mechanisms of acyl group transfer: The hydrolysis and synthesis of carbamates.[3][4] Journal of the American Chemical Society, 99(8), 2671–2678. Link

Sources

minimizing side reactions in N-acylation of urethane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in N-Acylation of Urethane

User Guide Overview

Topic: Precision Control of N-Acylation in Urethane (Carbamate) Systems Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Objective: To provide a mechanistic troubleshooting framework for synthesizing N-acyl carbamates (


) while suppressing common side reactions like di-acylation, O-acylation, and hydrolytic decomposition.

Mechanistic Insight: The Reactivity Landscape

The N-acylation of a urethane (carbamate) is chemically distinct from simple amide coupling. Urethanes (


) are significantly less nucleophilic than amines due to the electron-withdrawing ester oxygen. Consequently, successful acylation requires either activation of the nucleophile  (deprotonation) or activation of the electrophile  (Lewis acid catalysis).

The Core Challenge: The product, an N-acyl carbamate (an imide-like structure), is often more acidic and reactive than the starting material, creating a high risk for di-acylation or decomposition if conditions are not rigorously controlled.[1]

Primary Reaction Pathways & Side Reactions

G Start Urethane (R-NH-CO-OR') Base Base Activation (Deprotonation) Start->Base Anion Carbamate Anion [R-N-CO-OR']⁻ Base->Anion LiHMDS / NaH Product N-Acyl Urethane (Target) R''-CO-NR-CO-OR' Anion->Product Path A: N-Attack (Thermodynamic) Side_O O-Acyl Iso-Urethane (Kinetic Trap) Anion->Side_O Path B: O-Attack (Kinetic) Acyl Acyl Donor (R''-CO-X) Side_Di N,N-Diacyl Urethane (Over-reaction) Product->Side_Di Path C: Excess Base/Acyl (pK_a driven) Side_Dec Decomposition (Hydrolysis/Decarboxylation) Product->Side_Dec Path D: Aqueous Workup (pH > 10 or < 4)

Figure 1: Mechanistic divergence in urethane acylation. Path A is desired; Paths B, C, and D must be suppressed.

Troubleshooting Guides

Module A: Preventing Over-Acylation (Di-acylation)

Symptom: Formation of tertiary imide byproducts (


), especially when starting with primary urethanes (

).
Root Cause Mechanistic Explanation Corrective Action
Excess Base The N-acyl product is more acidic (

) than the starting urethane (

).[1] Excess base immediately deprotonates the product, triggering a second acylation.
Use Stoichiometric Base (1.0 eq): Strictly limit base to 0.95–1.0 equivalents. Avoid excess.
High Temperature Elevated temperatures overcome the activation barrier for the second acylation, which is sterically more hindered but electronically favorable.Cryogenic Conditions: Perform deprotonation at -78°C and addition at -78°C. Warm slowly only if necessary.
Wrong Base Class Weaker bases (e.g.,

) establish an equilibrium, leaving both starting material and product anions in solution, favoring statistical mixtures.[1]
Use Strong, Bulky Bases: Use LiHMDS or NaH .[1] LiHMDS creates a "tight" lithium chelate that sterically protects the N-center from further attack.
Module B: Solving Low Conversion / Reactivity

Symptom: Starting material remains unconsumed despite long reaction times.

Root Cause Mechanistic Explanation Corrective Action
Poor Nucleophilicity The carbamate nitrogen is delocalized into the ester carbonyl, making it a poor nucleophile for direct attack on anhydrides/chlorides.[1]Switch to Metallation: Pre-form the anion using n-BuLi or LiHMDS in THF at -78°C before adding the electrophile.
Steric Bulk If the urethane or acyl chloride is hindered, the reaction stalls.Lewis Acid Catalysis: Add 10-20 mol% ZnCl₂ or Cu(OTf)₂ .[1] These coordinate to the acyl donor (anhydride), increasing electrophilicity without requiring harsh basic conditions.
Moisture Contamination Anions of urethanes are hard nucleophiles and extremely basic; they protonate instantly with trace water.Dry Protocol: Ensure THF is distilled/dried (<50 ppm water). Use Schlenk lines.
Module C: Minimizing O-Acylation (Iso-imide Formation)

Symptom: Observation of unstable intermediates or "wrong" isomers that decompose upon workup.

  • Mechanism: The carbamate anion is an ambident nucleophile.[2] The Oxygen is the "hard" center (kinetic attack), while Nitrogen is the "soft" center (thermodynamic attack).

  • Solution:

    • Solvent Choice: Use non-polar solvents (Toluene) or ethers (THF) rather than polar aprotic solvents (DMF), which separate ion pairs and expose the "hard" oxygen anion.

    • Counter-ion Effect: Lithium (from LiHMDS) coordinates tightly to the oxygen, effectively "masking" it and forcing N-attack. Potassium bases (KHMDS) are "looser" and may increase O-acylation risk.[1]

Validated Experimental Protocols

Protocol A: Base-Mediated N-Acylation (Primary Method)

Best for: Standard substrates, high yields, preventing di-acylation.[1]

  • Setup: Flame-dry a 2-neck flask under Argon. Add Urethane (1.0 mmol) and dry THF (10 mL).

  • Deprotonation: Cool to -78°C (dry ice/acetone). Add LiHMDS (1.0 M in THF, 1.0 mmol) dropwise over 5 mins.

    • Checkpoint: Stir for 30 mins at -78°C to ensure complete metallation.

  • Acylation: Add Acyl Chloride or Anhydride (1.05 mmol) dropwise.

    • Note: Slight excess of electrophile is safer than excess base.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Quench with saturated NH₄Cl at 0°C. (The buffer prevents basic hydrolysis of the product).

  • Workup: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

Protocol B: Lewis Acid Catalyzed (Mild Conditions)

Best for: Acid-sensitive substrates or when strong bases must be avoided.[1]

  • Setup: Mix Urethane (1.0 mmol) and Acid Anhydride (1.2 mmol) in dry DCM or Toluene (5 mL).

  • Catalyst: Add ZnCl₂ (0.1 mmol, 10 mol%) or Cu(OTf)₂ (5 mol%).

  • Reaction: Stir at room temperature (25°C) for 6–12 hours.

    • Checkpoint: Monitor TLC. If sluggish, heat to 40°C.

  • Workup: Filter through a short pad of silica or Celite to remove the metal catalyst. Evaporate solvent.[3]

Frequently Asked Questions (FAQs)

Q1: My N-acyl urethane decomposes during silica column chromatography. Why? A: N-acyl urethanes are structurally similar to imides and anhydrides; they are susceptible to hydrolysis.[1] Silica gel is slightly acidic and retains water.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity. Alternatively, use neutral alumina or recrystallization.[1]

Q2: Can I use Pyridine/DMAP instead of LiHMDS? A: For simple urethanes, Pyridine/DMAP is often too weak to drive the reaction to completion because the urethane nitrogen is not basic enough to form the reactive acyl-pyridinium intermediate efficiently without equilibrium issues. However, for intramolecular reactions or highly activated acyl donors, it might work.[1] For intermolecular cases, lithiation (LiHMDS) is far more reliable.

Q3: I see a peak in LCMS corresponding to [M+Acyl-CO2]. What is this? A: This indicates decarboxylation .[4] The N-acyl carbamate might have hydrolyzed to the N-acyl amine (amide), losing the ester portion. This happens if the workup was too basic (saponification of the ester) or if the reaction temperature was too high. Ensure quench pH is neutral (pH 6-7).[1]

References

  • Lewis Acid Catalysis: Reddy, C. R., et al. "Lewis acid catalyzed N-acylation of carbamates and oxazolidinones."[1] ResearchGate/Semantic Scholar.

  • Base-Mediated Lithiation: "Synthesis of N-acyl carbamates via LiHMDS deprotonation." Organic Letters / NIH PMC.

  • Copper Catalysis: Hsung, R. P., et al. "Copper-Mediated N-Alkynylation of Carbamates."[1] Journal of Organic Chemistry / NIH PMC.

  • Hydrolytic Instability: "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides." Journal of Organic Chemistry.

  • General Acylation Guide: "Troubleshooting guide for N-acylation." BenchChem Technical Support.

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of Ethyl N-Propanoylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analytical framework for the 1H NMR characterization of Ethyl N-propanoylcarbamate (also known as N-propionylurethane). It is designed for researchers validating the synthesis of acyl carbamates, a critical class of prodrugs and intermediates in medicinal chemistry.

Executive Summary & Application Context

Ethyl N-propanoylcarbamate (


) represents a specialized acyl carbamate structure. Unlike simple carbamates (e.g., Ethyl carbamate/Urethane), the N-acylation introduces significant electronic withdrawal, dramatically altering the chemical shift of the NH proton and the adjacent methylene groups.

This guide compares the spectral performance of this compound against its primary synthetic precursor (Ethyl carbamate) and evaluates the solvent-dependent resolution (CDCl3 vs. DMSO-d6) necessary for accurate structural assignment.

Why This Matters:
  • Reaction Monitoring: Distinguishing the product from the starting material (Ethyl carbamate) is challenging due to overlapping ethyl signals.

  • Proton Exchange: The imide-like NH proton is highly labile; incorrect solvent choice can lead to signal disappearance, hindering quantitative analysis.

Structural Analysis & Theoretical Shifts

The molecule consists of two distinct ethyl-like spin systems separated by an imide-like core (


).
Spin System Breakdown:
  • Ethoxy Group (A):

    
     (Typical ethyl pattern, deshielded by Oxygen).
    
  • Propionyl Group (B):

    
     (Ethyl pattern, deshielded by Carbonyl).
    
  • Imide Proton (C):

    
     (Highly deshielded, acidic).
    
Table 1: Comparative Chemical Shift Data (Product vs. Precursor)

Note: Shifts are approximate (


 ppm) based on standard acyl carbamate derivatives.
Proton EnvironmentMultiplicityEthyl N-Propanoylcarbamate (

ppm)
Ethyl Carbamate (Precursor) (

ppm)
Differentiation Key
NH (Amide/Imide) Broad Singlet7.8 – 8.5 (CDCl3)10.0 – 10.8 (DMSO-d6)4.5 – 5.0 (CDCl3)6.5 (DMSO-d6)Primary Indicator: Product NH is significantly downfield due to dual carbonyl withdrawal.
Propionyl

Quartet2.8 – 3.0 AbsentSecondary Indicator: Diagnostic quartet appearing in the 2.8-3.0 ppm region.
Ethoxy

Quartet4.2 – 4.34.1 – 4.2Overlapping region; unreliable for monitoring.
Propionyl

Triplet1.1 – 1.2AbsentNew triplet upfield.
Ethoxy

Triplet1.3 – 1.41.2 – 1.3Overlapping region.

Comparative Performance: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent is the single most critical variable in the analysis of acyl carbamates.

Scenario A: CDCl3 (Deuterated Chloroform)
  • Performance: Good for general structural confirmation but poor for NH quantification .

  • Mechanism: The acidic NH proton undergoes rapid exchange with trace water or broadens due to quadrupolar relaxation, often appearing as a weak, broad hump or disappearing entirely.

  • Risk: False negative for product formation if relying solely on the NH integration.

Scenario B: DMSO-d6 (Deuterated Dimethyl Sulfoxide)
  • Performance: Superior for full characterization.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, "locking" the labile NH proton. This slows the exchange rate, sharpening the signal and shifting it significantly downfield (

    
     ppm).
    
  • Benefit: Allows for accurate integration (1H) of the NH peak, confirming the 1:1 ratio with the ethyl chains.

Visual Analysis Workflow

The following diagram illustrates the decision logic for analyzing the reaction mixture (Ethyl Carbamate + Propionic Anhydride


 Product).

NMR_Analysis_Workflow Start Crude Reaction Mixture Solvent_Choice Select NMR Solvent Start->Solvent_Choice CDCl3 Path A: CDCl3 Solvent_Choice->CDCl3 Routine Check DMSO Path B: DMSO-d6 (Recommended) Solvent_Choice->DMSO Full Characterization Analyze_Region_1 Check 7.5 - 11.0 ppm (NH) CDCl3->Analyze_Region_1 DMSO->Analyze_Region_1 Result_CDCl3 NH: Broad/Invisible CH2 (q): Visible at ~2.9 ppm Risk: Ambiguous Integration Analyze_Region_1->Result_CDCl3 Weak Signal Result_DMSO NH: Sharp Singlet (>10 ppm) CH2 (q): Visible at ~2.8 ppm Result: Quantitative Confirmation Analyze_Region_1->Result_DMSO Strong Signal Analyze_Region_2 Check 2.5 - 3.0 ppm (CH2) Result_DMSO->Analyze_Region_2 Confirm Propionyl Group

Caption: Decision tree for solvent selection. DMSO-d6 is prioritized for quantitative analysis of the labile imide proton.

Experimental Protocol: Synthesis & Analysis

Step 1: Synthesis (Micro-Scale for Reference Generation)

To generate the standard for comparison:

  • Reagents: Mix Ethyl Carbamate (1.0 eq) with Propionic Anhydride (1.2 eq).

  • Catalyst: Add 1 drop of conc.

    
     or 
    
    
    
    -TsOH.
  • Condition: Heat at 80°C for 2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with

    
     (remove acid), dry over 
    
    
    
    , and concentrate.
Step 2: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the crude/purified oil.

  • Solvent: Add 0.6 mL of DMSO-d6 (preferred) or CDCl3.

  • Reference: Ensure TMS (0.00 ppm) is present.

  • Acquisition:

    • Scans: 16 (minimum) to resolve the splitting of the upfield methyl triplets.

    • Relaxation Delay (D1): Set to

      
       seconds to ensure full relaxation of the isolated NH proton for accurate integration.
      

Detailed Spectral Interpretation (Self-Validating Logic)

Use this logic to validate your spectrum:

  • The "Triplet Test" (0.0 – 1.5 ppm):

    • Do you see two distinct triplets?

    • Yes: Product is present. One triplet is the ester methyl (~1.3 ppm), the other is the propionyl methyl (~1.1 ppm).

    • No (Only one triplet): Reaction failed (only starting material) or hydrolysis occurred.

  • The "Quartet Gap" (2.5 – 4.5 ppm):

    • Look for the propionyl methylene quartet around 2.9 ppm .

    • Validation: This signal must integrate to 2H relative to the ester methylene quartet at 4.2 ppm (2H).

    • Caution: If you see a quartet at ~2.3 ppm, it indicates Propionic Acid (hydrolysis impurity).

  • The "Imide Shift" (Downfield):

    • Is the NH signal

      
       ppm?
      
    • Yes: Confirms N-acylation (Acyl Carbamate).

    • No (< 6.0 ppm): Indicates simple carbamate (Starting Material).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for carbonyl deshielding effects).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for amide/imide shift ranges).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Characteristic IR Bands of N-Acyl Carbamates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Bands of N-Acyl Carbamates Content Type: Publish Comparison Guide

Executive Summary & Application Context

N-acyl carbamates (R–CO–N(R')–CO–OR'') represent a unique class of "mixed imides" widely utilized in drug development as prodrugs to improve the pharmacokinetic profiles of amides and carbamates. Structurally, they possess a nitrogen atom flanked by two carbonyl groups: one acyl and one alkoxycarbonyl.

For researchers, the identification of N-acyl carbamates via Infrared (IR) Spectroscopy presents a specific challenge: distinguishing them from their structural precursors (simple carbamates and amides) and their functional isomers (imides). This guide provides a definitive spectral analysis, grounding the characteristic "doublet" carbonyl absorption in electronic theory and providing a self-validating experimental protocol for verification.

Theoretical Basis: The "Competed Resonance" Effect

To interpret the IR spectrum of an N-acyl carbamate, one must understand the electronic environment of the central nitrogen atom.

  • Resonance Competition: In a simple amide or carbamate, the nitrogen lone pair donates electron density into the carbonyl

    
     orbital, lowering the C=O bond order and frequency (typically 1650–1720 cm⁻¹).
    
  • The N-Acyl Shift: In an N-acyl carbamate, the nitrogen lone pair is delocalized across two competing carbonyl groups. This "dilution" of resonance donation means each carbonyl retains more double-bond character than in mono-carbonyl analogs. Consequently, the C=O stretching frequencies shift to higher wavenumbers .

  • Vibrational Coupling: Similar to anhydrides and imides, the two carbonyls are mechanically coupled. This results in two distinct stretching bands (symmetric and antisymmetric) rather than a single superposition, a critical diagnostic feature.

Comparative Spectral Analysis

The following table contrasts the spectral signatures of N-acyl carbamates with their most common "look-alikes."

Table 1: Comparative IR Carbonyl Frequencies
Functional GroupGeneral StructureC=O Frequency (cm⁻¹)Band MorphologyKey Diagnostic Feature
N-Acyl Carbamate R–CO–NH–CO–OR' 1760–1790 (High)1680–1720 (Low)Sharp Doublet High frequency band >1760 cm⁻¹ + N-H stretch (if R'=H).
Simple CarbamateR–NH–CO–OR'1700–1725Single, BroadNo band >1750 cm⁻¹.[1]
ImideR–CO–NH–CO–R1780–1790 (Sym)1720–1750 (Asym)Sharp DoubletStructurally identical to N-acyl carbamate but lacks the C–O stretch of the ester group.
Amide (Secondary)R–CO–NH–R1640–1690 (Amide I)Single, StrongSignificantly lower frequency; Amide II band present (~1550 cm⁻¹).
AnhydrideR–CO–O–CO–R1800–18301740–1775Sharp DoubletFrequencies are ~40 cm⁻¹ higher than N-acyl carbamates; No N-H stretch.
Detailed Band Assignment for N-Acyl Carbamates

Based on experimental data for N-acetyl benzyl carbamate [1]:

  • High Frequency Band (1772 cm⁻¹): Attributed to the antisymmetric coupling of the carbonyls, dominated by the carbamate/ester moiety's higher force constant.

  • Low Frequency Band (1687 cm⁻¹): Attributed to the symmetric coupling, dominated by the acyl/amide moiety.

  • N-H Stretch (3296 cm⁻¹): If the nitrogen is not alkylated, a sharp N-H band is observed. This is often sharper than simple amide N-H bands due to reduced hydrogen bonding capability (the N-H is more acidic/less basic).

Diagnostic Workflow

The following logic tree allows for the rapid classification of an unknown carbonyl compound suspected to be an N-acyl carbamate.

IR_Identification start Start: Carbonyl Region Analysis (1650 - 1850 cm⁻¹) decision1 Number of Distinct C=O Bands? start->decision1 single Single Band decision1->single double Doublet (Two Bands) decision1->double decision2 Frequency Range? single->decision2 decision3 High Frequency Band Position? double->decision3 amide Amide (1640-1690 cm⁻¹) decision2->amide < 1700 carbamate Simple Carbamate (1700-1725 cm⁻¹) decision2->carbamate 1700 - 1725 decision4 N-H Stretch Present? (3200-3400 cm⁻¹) decision3->decision4 1760 - 1790 anhydride Anhydride (>1800 cm⁻¹, No N-H) decision3->anhydride > 1800 decision4->anhydride No (and C-O-C stretch strong) imide Imide (1780/1720 cm⁻¹, N-H possible) decision4->imide Yes (if unsubstituted) n_acyl N-Acyl Carbamate (1772/1687 cm⁻¹, N-H present) decision4->n_acyl Yes (Sharp) n_acyl->imide Distinguish via C-O Stretch (~1200)

Figure 1: Decision logic for identifying N-acyl carbamates based on carbonyl and N-H spectral regions.

Experimental Protocol: Synthesis & Verification

To validate these spectral characteristics in your own lab, use the following protocol to synthesize a reference standard (N-acetyl benzyl carbamate) [1].

Reagents
  • Benzyl carbamate (1.0 equiv)

  • Acetic anhydride (1.2 equiv)

  • Catalyst: Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂) or ZnCl₂ (10 mol%) [2]

  • Solvent: None (Solvent-free conditions) or Dichloromethane

Methodology
  • Reaction: Mix benzyl carbamate (1 mmol) and acetic anhydride (1.2 mmol) with the catalyst in a round-bottom flask.

  • Condition: Stir at room temperature for 10–30 minutes. The reaction is typically rapid due to the activation of the anhydride.

  • Workup: Add ethyl acetate and water. Wash the organic layer with NaHCO₃ (sat.) to remove excess acid/anhydride. Dry over MgSO₄.

  • Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (Ethyl Acetate/Hexane).

  • Analysis:

    • Prepare a KBr disk or use ATR-FTIR.

    • Target Observation: Look for the emergence of the doublet at 1772 cm⁻¹ and 1687 cm⁻¹ and the shift/sharpening of the N-H band to 3296 cm⁻¹ .

    • Control: Compare against the starting material (Benzyl carbamate), which should show a single C=O band at ~1700 cm⁻¹.

Troubleshooting
  • Missing Doublet: If only one broad band is seen at ~1700 cm⁻¹, the acylation likely failed. Check the catalyst activity.[2][3]

  • Bands too high (>1800): Suspect residual acetic anhydride. Check for a band at ~1820 cm⁻¹.[4][5]

  • Band Merging: In polar solvents (if running solution IR), the doublet may broaden. Solid-state (ATR/KBr) is preferred for clear resolution.

References

  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. Available at: [Link] (Accessed via snippet 1.1).

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Arkivoc, 2008(ii), 250-257.[6] Available at: [Link] (Accessed via snippet 1.4).

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes. ACS Publications. Available at: [Link] (Accessed via snippet 1.8).

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of Ethyl Propionylcarbamate and Related Structures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl propionylcarbamate. Designed for researchers, scientists, and drug development professionals, this document offers a comparative study against structurally related molecules, including ethyl carbamate, propionamide, and ethyl N-ethylcarbamate. By examining the subtle yet significant differences in their 13C NMR spectra, we aim to provide a deeper understanding of the electronic environments within these compounds, facilitating their identification and characterization in complex matrices.

Introduction: The Significance of 13C NMR in Carbamate Characterization

N-acylated carbamates, such as ethyl propionylcarbamate, are important structural motifs in organic chemistry and medicinal chemistry. Their unambiguous characterization is paramount for quality control, reaction monitoring, and metabolite identification. 13C NMR spectroscopy serves as a powerful, non-destructive analytical technique for elucidating the carbon framework of organic molecules.[1] The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.[2][3]

This guide will delve into the theoretical underpinnings of 13C NMR spectroscopy as it pertains to carbamates and amides. We will then present a detailed experimental protocol for acquiring high-quality 13C NMR spectra. The core of this document is a comparative analysis of the predicted 13C NMR chemical shifts of ethyl propionylcarbamate and its analogues, supported by a comprehensive data table and spectral interpretation.

Theoretical Background: Understanding Chemical Shifts in N-Acylated Carbamates

The 13C NMR chemical shift is influenced by several factors, including the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects. In the context of ethyl propionylcarbamate and its comparators, the most significant influences on the chemical shifts arise from the presence of highly electronegative oxygen and nitrogen atoms within the carbamate and amide functionalities.

The carbonyl carbons (C=O) in these molecules are typically observed far downfield (at higher ppm values) due to the combined effects of sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[4][5] The chemical shift of the carbonyl carbon can be a sensitive probe of the electronic nature of the substituents on the nitrogen and oxygen atoms. For instance, the introduction of an acyl group on the nitrogen atom of a carbamate, as in ethyl propionylcarbamate, is expected to influence the electron density and, consequently, the chemical shift of the carbamate carbonyl.

The aliphatic carbons in the ethyl and propionyl groups will resonate at higher fields (lower ppm values). Their specific chemical shifts will be influenced by their proximity to the electron-withdrawing carbamate and amide moieties. Generally, carbons directly attached to oxygen or nitrogen will be shifted downfield compared to those further away.

Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

The following protocol outlines a standardized procedure for the acquisition of 13C NMR spectra suitable for the compounds discussed in this guide. Adherence to a consistent experimental setup is crucial for reliable comparison of chemical shift data.

3.1. Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds. Other deuterated solvents can be used, but it is important to be consistent for comparative studies.[3]

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[3]

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, although routine 13C NMR is not typically used for quantitative analysis.[1]

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow Diagram

Caption: Workflow for 13C NMR data acquisition and analysis.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for ethyl propionylcarbamate and its structural analogues. The data was generated using the online NMR prediction tool, NMRDB.org.[6] It is important to note that these are predicted values and may differ slightly from experimental results.

Table 1: Predicted 13C NMR Chemical Shifts (in ppm) of Ethyl Propionylcarbamate and Related Compounds

Carbon AtomEthyl PropionylcarbamateEthyl CarbamatePropionamideEthyl N-ethylcarbamate
Propionyl-CO ~173-~178-
Carbamate-CO ~153~158-~157
Propionyl-CH₂ ~30-~32-
Propionyl-CH₃ ~9-~11-
Ethyl-O-CH₂ ~63~61-~61
Ethyl-CH₃ ~14~15-~15
N-Ethyl-CH₂ ---~36
N-Ethyl-CH₃ ---~15

Note: Values are approximate and sourced from NMRDB.org for comparative purposes.

4.1. Analysis of Ethyl Propionylcarbamate

G cluster_0 Ethyl Propionylcarbamate C1 CH₃ (~9 ppm) C2 CH₂ (~30 ppm) C1->C2 C3 C=O (~173 ppm) C2->C3 N N C3->N C4 C=O (~153 ppm) N->C4 O O C4->O C5 CH₂ (~63 ppm) O->C5 C6 CH₃ (~14 ppm) C5->C6

Sources

A Comparative Guide to Acyl Donor Ability: N-Acyl Carbamates vs. Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic introduction of an acyl group is a cornerstone of molecular construction. The choice of the acylating agent is paramount, directly influencing reaction efficiency, selectivity, and the overall robustness of a synthetic route. Among the diverse array of acyl donors, acid chlorides have long been the workhorse, prized for their high reactivity. However, the emergence of N-acyl carbamates presents a compelling alternative, offering a nuanced reactivity profile that can be advantageous in complex synthetic challenges. This guide provides an in-depth, objective comparison of the acyl donor abilities of N-acyl carbamates and acid chlorides, supported by mechanistic insights and practical considerations to empower researchers in making informed decisions.

The Contenders: A Tale of Two Acyl Donors

Acid Chlorides: The Powerhouse of Acylation

Acid chlorides, as derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom, are highly reactive electrophiles.[1][2] Their potent acylating power stems from two key electronic features: the inductive electron-withdrawing effect of both the chlorine and oxygen atoms, which renders the carbonyl carbon highly electrophilic, and the excellent leaving group ability of the chloride ion.[3][4] This inherent reactivity makes them highly effective for a broad range of acylation reactions, including the formation of esters, amides, and ketones.[3][5]

However, this high reactivity is a double-edged sword. Acid chlorides are notoriously sensitive to moisture, hydrolyzing readily to the corresponding carboxylic acid.[1] This necessitates stringent anhydrous reaction conditions and careful handling. Furthermore, the acylation reaction liberates hydrogen chloride (HCl) as a byproduct, a corrosive gas that often requires scavenging with a stoichiometric amount of base, which can complicate purification and may not be compatible with sensitive substrates.[1][6]

N-Acyl Carbamates: The Tunable and Stable Alternative

N-acyl carbamates are compounds containing an acyl group attached to the nitrogen atom of a carbamate. They represent a more stable class of acylating agents compared to acid chlorides.[7] Their reduced reactivity can be attributed to the delocalization of the nitrogen lone pair into the carbonyl group of the carbamate, which lessens the electrophilicity of the acyl carbonyl carbon.

This attenuated reactivity is not a drawback but rather a feature that allows for greater control and selectivity in acylation reactions. N-acyl carbamates are generally stable solids that are less sensitive to ambient moisture, simplifying handling and storage.[7] Their reactions often proceed under milder conditions and can be catalyzed by Lewis or Brønsted acids, offering a degree of tunability not easily achieved with the more promiscuous acid chlorides.[8][9]

Head-to-Head Comparison: Reactivity and Practicality

FeatureAcid ChloridesN-Acyl Carbamates
Reactivity Very HighModerate to High (Tunable)
Moisture Sensitivity HighLow to Moderate
Byproducts Corrosive HCl gasNeutral, often volatile byproducts (e.g., CO2, alcohol)
Handling Requires anhydrous conditions and a fume hood.[10][11]Generally easier to handle, often as stable solids.[7]
Reaction Conditions Often rapid at room temperature or below.[4]May require heating or catalysis.[8][9]
Selectivity Can be poor with multifunctional substrates.[12]Generally higher selectivity.
Cost & Availability Widely available and often inexpensive.[2]Can be more expensive and may require synthesis.

Mechanistic Insights: Understanding the Difference in Acyl Transfer

The fundamental difference in the acyl donor ability of these two classes of compounds lies in the nature of the leaving group and the electrophilicity of the carbonyl carbon.

The Acylation Mechanism

Both acid chlorides and N-acyl carbamates typically react with nucleophiles via a nucleophilic addition-elimination mechanism.[1]

Caption: Generalized nucleophilic addition-elimination mechanism for acylation.

In the case of an acid chloride , the leaving group (LG) is a chloride ion (Cl⁻), which is a very weak base and therefore an excellent leaving group.[3] This, combined with the highly electrophilic carbonyl carbon, leads to a very fast reaction rate.

For an N-acyl carbamate , the leaving group is a carbamate anion or its decomposition products. The stability of this leaving group can be modulated by the nature of the carbamate, providing a lever to control reactivity.

Experimental Protocol: A Representative N-Acylation of a Carbamate

This protocol describes a general procedure for the N-acylation of a carbamate using an acid anhydride, a common method for preparing N-acyl carbamates, which can then be used as acyl donors. This method highlights the milder conditions often associated with carbamate chemistry.[9]

Materials:

  • Benzyl carbamate (1 equivalent)

  • Acetic anhydride (1.5 equivalents)

  • Zinc chloride (ZnCl₂, 3 mol%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask, add benzyl carbamate (1.0 g, 6.6 mmol) and a magnetic stir bar.

  • Add zinc chloride (0.027 g, 0.2 mmol) to the flask.

  • Under solvent-free conditions, add acetic anhydride (0.93 mL, 9.9 mmol) to the flask at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours), add dichloromethane (20 mL) to dissolve the mixture.

  • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-acetyl benzyl carbamate.

  • The product can be further purified by column chromatography on silica gel if necessary.

This protocol demonstrates a Lewis acid-catalyzed approach to N-acylation under mild, solvent-free conditions, showcasing the practical advantages of working with carbamate derivatives.[9]

Decision-Making Workflow: Choosing the Right Acyl Donor

The selection of an appropriate acylating agent is a critical step in synthetic planning. The following workflow can guide researchers in this decision-making process.

Acyl Donor Selection Workflow Start Start: Need for Acylation Substrate_Sensitivity Is the substrate sensitive to strong acids or harsh conditions? Start->Substrate_Sensitivity Desired_Reactivity Is high reactivity paramount? Substrate_Sensitivity->Desired_Reactivity No N_Acyl_Carbamate Consider N-Acyl Carbamate or other milder acylating agent Substrate_Sensitivity->N_Acyl_Carbamate Yes Selectivity_Needed Is high selectivity required for a multifunctional substrate? Desired_Reactivity->Selectivity_Needed No Acid_Chloride Use Acid Chloride Desired_Reactivity->Acid_Chloride Yes Selectivity_Needed->Acid_Chloride No Selectivity_Needed->N_Acyl_Carbamate Yes End Proceed with Synthesis Acid_Chloride->End N_Acyl_Carbamate->End

Sources

Spectroscopic Identification of Ethyl N-Propanoylcarbamate Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, Ethyl N-propanoylcarbamate (also known as ethyl propionylcarbamate) represents a specific challenge. As an N-acyl carbamate, it shares structural features with the genotoxic impurity ethyl carbamate (urethane) but possesses distinct chemical reactivity and spectral properties.

This guide objectively compares spectroscopic methodologies for the identification and quantification of this impurity. While traditional techniques like GC-MS and FTIR have utility, this analysis establishes High-Resolution LC-ESI-MS/MS as the superior "product" for trace-level detection, primarily due to the thermal instability inherent to the N-acyl carbamate linkage which compromises gas-phase analysis.

Chemical Context & Formation Pathways[1][2]

Understanding the origin of ethyl N-propanoylcarbamate is prerequisite to selecting the correct analytical window. Unlike simple carbamates, N-acyl carbamates are often formed as process-related impurities during acylation reactions or through the interaction of reactive intermediates.

Formation Mechanism

The impurity typically arises via two primary pathways in synthetic schemes involving carbamates or isocyanates:

  • Acylation of Ethyl Carbamate: Reaction of residual ethyl carbamate with propionic anhydride or propionyl chloride.

  • Alcoholysis of Propanoyl Isocyanate: Reaction of propanoyl isocyanate intermediates with ethanol.

FormationPathway cluster_0 Pathway A: Acylation cluster_1 Pathway B: Isocyanate Trapping EC Ethyl Carbamate (Urethane) Target Ethyl N-Propanoylcarbamate (Target Impurity) EC->Target Acylation PropAg Propionic Anhydride / Chloride PropAg->Target PropIso Propanoyl Isocyanate PropIso->Target Nucleophilic Attack EtOH Ethanol EtOH->Target Degradant Thermal Degradation (Isocyanate + Amide) Target->Degradant Heat (>150°C)

Figure 1: Formation pathways and thermal instability risk of Ethyl N-Propanoylcarbamate.

Comparative Analysis of Spectroscopic Methods

This section evaluates the "Product" (LC-MS/MS) against standard alternatives.

The Product: LC-ESI-MS/MS (Recommended)

Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is the gold standard for this application.

  • Mechanism: Soft ionization (ESI) preserves the molecular ion

    
    , avoiding the thermal degradation observed in GC inlets.
    
  • Selectivity: MRM (Multiple Reaction Monitoring) transitions allow for specific detection even in complex API matrices.

  • Sensitivity: Capable of reaching sub-ppm (parts per million) limits of detection (LOD), essential for genotoxic impurity control.

Alternative A: GC-MS (The Volatile Risk)

While effective for simple ethyl carbamate, GC-MS is problematic for N-acyl derivatives.

  • The Flaw: The N-acyl bond is thermally labile. In a hot GC injector (typically 250°C), ethyl N-propanoylcarbamate can undergo elimination to form propanamide and other artifacts, leading to false negatives or inaccurate quantification.

  • Mitigation: Requires "Cold On-Column" injection or derivatization, adding complexity.

Alternative B: NMR Spectroscopy (The Structural Validator)
  • Utility: Unmatched for structural elucidation during method development but lacks the sensitivity for trace impurity monitoring (typically >0.1% limit).

  • Key Signals: Distinctive downfield NH signal (>8.0 ppm) and dual carbonyl signatures.

Alternative C: FTIR (The Raw Material Screener)
  • Utility: Useful for identifying bulk raw materials but insufficient for trace analysis.

  • Signature: "Imide-like" doublet in the carbonyl region (approx. 1780 & 1740 cm⁻¹).

Performance Matrix
FeatureLC-ESI-MS/MS (Product) GC-MS1H NMRFTIR
Sensitivity (LOD) Excellent (< 10 ppb) Good (if stable)Poor (> 100 ppm)Poor (> 0.1%)
Specificity High (MRM) High (Mass Spec)High (Structure)Low (Functional Group)
Thermal Stability High (Ambient) Low (Degradation Risk) High (Ambient)High (Ambient)
Throughput High ModerateLowHigh
Primary Use Trace Quantification Volatiles ScreeningStructure ConfirmationRaw Material ID

Spectroscopic Data Reference

Use these parameters to validate the identity of the impurity in your reference standards.

Nuclear Magnetic Resonance ( H NMR, 400 MHz, DMSO- )
  • 
     10.5 - 11.0 ppm (1H, br s):  N-H (Imide-like, highly deshielded).
    
  • 
     4.15 ppm (2H, q, J=7.1 Hz):  O-CH 2-CH3 (Ethyl ester methylene).
    
  • 
     2.65 ppm (2H, q, J=7.4 Hz):  CO-CH 2-CH3 (Propionyl methylene).
    
  • 
     1.25 ppm (3H, t, J=7.1 Hz):  O-CH2-CH 3 (Ethyl ester methyl).
    
  • 
     1.05 ppm (3H, t, J=7.4 Hz):  CO-CH2-CH 3 (Propionyl methyl).
    
Infrared Spectroscopy (FTIR)
  • 1780 - 1740 cm⁻¹: Asymmetric C=O stretch (Imide/N-acyl carbamate doublet).

  • 1720 - 1690 cm⁻¹: Symmetric C=O stretch.

  • 3250 - 3350 cm⁻¹: N-H stretch.

Mass Spectrometry (ESI+)
  • Parent Ion:

    
     160.1 
    
    
    
    (Calculated MW: 159.18).
  • Key Fragments (MS/MS):

    • 
       114 
      
      
      
      : Loss of Ethanol.
    • 
       57 
      
      
      
      : Propionyl cation.

Experimental Protocol: Targeted LC-MS/MS

This protocol is designed to be self-validating and avoids the thermal degradation issues of GC methods.

Reagents & Equipment
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Phenyl-Hexyl or C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) to provide alternate selectivity for polar impurities.

  • Solvents: LC-MS grade Acetonitrile and Water; Formic Acid (0.1%).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 15 eV)
      
    • Qualifier:

      
       (Collision Energy: 10 eV)
      
System Suitability (Self-Validation)
  • Linearity: Inject standard solutions from 10 ng/mL to 1000 ng/mL (

    
    ).
    
  • Signal-to-Noise: The 10 ng/mL standard must yield S/N > 10.

  • Blank Check: Inject a solvent blank immediately after the highest standard to confirm no carryover (critical for sticky carbamates).

Analytical Workflow Diagram

The following decision tree guides the selection of the appropriate method based on the development stage.

AnalyticalWorkflow Start Start: Impurity Identification Level Impurity Level? Start->Level High High (>0.1%) Level->High Isolation Possible Trace Trace (<0.1%) Level->Trace Direct Analysis NMR 1H / 13C NMR (Structural Confirmation) High->NMR Definitive ID Decision Check Thermal Stability Trace->Decision LCMS LC-ESI-MS/MS (Quantification) GCMS GC-MS (Risk Assessment) GCMS->LCMS Artifacts Detected Decision->LCMS Unstable (N-acyl carbamates) Decision->GCMS Stable

Figure 2: Analytical decision tree prioritizing LC-MS/MS for thermally labile N-acyl carbamates.

References

  • Lohrer, B., & Bracher, F. (2018). A convenient identification of carbamate-derived drug substances. Pharmazie, 73(10), 555-558. Link

  • Jiao, Y., et al. (2005). Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1360-1365. Link

  • Hao, L., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984-10991. Link

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. (Contextual reference for genotoxic impurity control limits). Link

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. (Reference for Carbonyl IR frequency shifts in conjugated/acyl systems). Link

Safety Operating Guide

ethyl N-propanoylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows and observe that specialized carbamate derivatives are often treated with the same broad strokes as generic organic waste. This is a critical operational vulnerability. Ethyl N-propanoylcarbamate (an N-acyl carbamate derivative) requires highly specific logistical planning to prevent cross-reactivity, mitigate toxicological risks, and ensure strict compliance with environmental regulations.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of ethyl N-propanoylcarbamate, moving beyond basic safety data to explain the mechanistic causality behind each protocol.

Chemical Profiling and Mechanistic Hazards

To design a safe disposal protocol, we must first understand the molecular behavior of the compound. Ethyl N-propanoylcarbamate contains both a carbamate ester and an N-acyl functional group[1].

The Causality of Hazard: Carbamate esters are biologically active and can act as cholinesterase inhibitors, disrupting central nervous system function upon significant exposure[2]. Chemically, the N-acyl carbamate structure is susceptible to nucleophilic attack. Under strongly acidic or basic conditions, the molecule undergoes rapid exothermic hydrolysis. This reaction cleaves the ester and amide bonds, releasing carbon dioxide gas and potentially toxic amine byproducts. If this occurs in a sealed waste container, the rapid generation of CO₂ will pressurize the vessel, leading to catastrophic rupture and chemical exposure[2].

Because of these risks, the U.S. Environmental Protection Agency (EPA) strictly regulates carbamate wastes under the Resource Conservation and Recovery Act (RCRA), mandating specific treatment standards before land disposal[3].

Quantitative Data & Regulatory Classification

The following table summarizes the critical physical and regulatory data required for proper waste manifesting and risk assessment.

Property / ClassificationValue / Designation
Chemical Name Ethyl N-propanoylcarbamate
PubChem CID 301794[1]
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Functional Groups Carbamate ester, N-acyl group
EPA RCRA Status Regulated Toxic Organic Waste[3]
Primary Hazards Toxic, Irritant, Potential Cholinesterase Inhibitor[2]
Mandated Treatment Best Demonstrated Available Technology (BDAT) - Incineration[4]

Systems-Level Disposal Routing

The EPA mandates Best Demonstrated Available Technology (BDAT) for carbamate wastes, which universally defaults to high-temperature incineration[4]. Incineration ensures the complete thermal cleavage of the C-N and C-O bonds, preventing the compound from leaching into groundwater. The decision matrix below outlines the logical routing for this waste stream.

CarbamateDisposal Start Ethyl N-propanoylcarbamate Waste Generation Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystalline) Decision->Solid Neat Compound Liquid Liquid Waste (Solvent Solution) Decision->Liquid Dissolved PackSolid Seal in HDPE Container Label: Toxic Organic Solid Solid->PackSolid PackLiquid Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->PackLiquid EHS EHS Collection & RCRA Manifesting PackSolid->EHS PackLiquid->EHS BDAT High-Temperature Incineration (EPA BDAT Standard) EHS->BDAT Final Destruction

Figure 1: Decision matrix and logical routing for ethyl N-propanoylcarbamate waste streams.

Step-by-Step Disposal Protocols

To ensure trustworthiness and safety, every protocol described below includes a Validation Check —a built-in mechanism to verify the step was executed correctly before proceeding.

Protocol A: Segregation and Packaging of Solid Waste
  • Isolate the Material: Conduct all waste transfer operations within a certified chemical fume hood to prevent the inhalation of any crystalline dust.

  • Select the Receptacle: Transfer the solid waste into a high-density polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance against the permeation of carbamate esters compared to standard LDPE, and it eliminates the shatter-risk associated with glass containers during transport[5].

  • Avoid Incompatible Streams: Strictly isolate this waste from strong oxidizers, mineral acids, and strong bases.

    • Validation Check: Review the waste log attached to the container. If any acids or bases are listed, do not add the carbamate. Mixing will trigger exothermic hydrolysis and CO₂ pressurization[2].

  • Labeling: Affix a hazardous waste label detailing the full chemical name ("Ethyl N-propanoylcarbamate"), the primary hazard ("Toxic/Irritant"), and the date of initial accumulation. Never use abbreviations[6].

Protocol B: Management of Liquid Waste (Solvent Solutions)
  • Determine Solvent Matrix: Identify whether the carbamate is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., methanol, ethyl acetate).

  • Segregate by Halogen Content: Route the solution into the corresponding halogenated or non-halogenated waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration process due to the formation of corrosive hydrogen halide gases during thermal destruction.

  • Volume Control: Never fill liquid waste containers beyond 80% capacity.

    • Validation Check: Visually confirm the liquid level is below the container's shoulder before sealing. Leaving a 20% headspace accommodates thermal expansion and potential off-gassing, preventing catastrophic container failure[6].

Protocol C: Spill Response and Decontamination
  • Containment: Immediately isolate the spill area. Under no circumstances should water be used to flush the spill down the sink drain, as this violates RCRA discharge prohibitions[6].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Causality: Inert absorbents prevent secondary exothermic reactions that could occur if reactive sweeping compounds or organic materials were used[2].

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a designated solid hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with a compatible solvent (e.g., ethanol) to dissolve residual carbamate.

    • Validation Check: Ensure all contaminated wipes, gloves, and PPE used during the cleanup are disposed of as hazardous solid waste in the same container, as they now carry the carbamate residue[2].

References

  • EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Available at:[Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center (VUMC). Available at: [Link]

  • N-Acetylethylcarbamate (CID 17436) - Molecular Properties & Analysis (Referencing CID 301794). MolForge. Available at: [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl N-propanoylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the paramount principle in the laboratory is safety. This guide provides a detailed protocol for the safe handling of ethyl N-propanoylcarbamate (CAS No. 14789-91-4), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Due to the absence of a specific Safety Data Sheet (SDS) for ethyl N-propanoylcarbamate, this document synthesizes data from structurally analogous compounds, namely other N-acyl carbamates and ethyl carbamate derivatives, to establish a robust framework for operational safety and risk mitigation.[1][2][3] It is imperative that a site-specific risk assessment is conducted prior to any handling of this chemical.

Hazard Analysis: Understanding the Risks of N-Acyl Carbamates

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation or, in more severe cases, chemical burns.[1][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4]

  • Harmful if Swallowed: Ingestion can be harmful.[4][5]

  • Carcinogenicity: Some carbamates are suspected of causing cancer.[1]

Given these potential risks, the consistent and correct use of appropriate PPE is the most critical barrier to preventing exposure and ensuring personal safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum required PPE for handling ethyl N-propanoylcarbamate. The selection of specific PPE should be informed by a thorough risk assessment of the planned experimental procedures.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet EU EN166 or US ANSI Z87.1 standards. A face shield should be worn in situations with a higher risk of splashes.[1][2]Protects the eyes from splashes, dust, and vapors that could cause serious irritation or damage.
Skin Protection Gloves: Chemical-resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation before each use.[2] Lab Coat: A standard laboratory coat is required. For procedures involving larger quantities or an increased risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[2]Carbamates have the potential for dermal absorption. Protective gloves and clothing create an essential barrier against direct skin contact.[2]
Respiratory Protection Typically not required when working in a well-ventilated laboratory or a chemical fume hood.[2] If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[1]Engineering controls like fume hoods are the primary means of controlling inhalation exposure. Respirators provide an additional layer of protection when these controls may be insufficient.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following workflow provides a procedural guide for the safe handling of ethyl N-propanoylcarbamate.

  • Risk Assessment: Conduct and document a thorough risk assessment for the specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Ensure a spill kit appropriate for solid chemicals is readily accessible.

  • Weighing and Transferring:

    • Conduct all manipulations of solid ethyl N-propanoylcarbamate within a certified chemical fume hood to minimize inhalation exposure.

    • Use anti-static weigh boats and tools to prevent the dispersal of fine powders.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Reaction:

    • Keep all containers with ethyl N-propanoylcarbamate tightly sealed when not in use.

    • Maintain a clean and organized workspace to prevent accidental spills.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Carefully remove and decontaminate or dispose of PPE.

    • Thoroughly wash hands and any exposed skin with soap and water.

Diagram: Workflow for Safe Handling of Ethyl N-propanoylcarbamate

Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Inspect & Don PPE prep_risk->prep_ppe prep_workspace Prepare Fume Hood & Workspace prep_ppe->prep_workspace handling_weigh Weigh & Transfer in Fume Hood prep_workspace->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction post_decon Decontaminate Surfaces & Equipment handling_reaction->post_decon post_ppe Remove & Dispose of PPE post_decon->post_ppe post_wash Wash Hands & Exposed Skin post_ppe->post_wash disp_waste Segregate & Label Hazardous Waste post_wash->disp_waste disp_collection Arrange for Professional Disposal disp_waste->disp_collection

Caption: Logical workflow for the safe handling of ethyl N-propanoylcarbamate.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of ethyl N-propanoylcarbamate and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste should be treated as hazardous.

  • Solid Waste: Collect unused or expired ethyl N-propanoylcarbamate and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container designated for hazardous chemical waste.[3]

  • Liquid Waste: Collect any solutions containing ethyl N-propanoylcarbamate in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[3]

  • Contaminated PPE: Dispose of single-use gloves, disposable lab coats, and any other contaminated PPE as hazardous waste.[3]

  • All waste containers must be clearly labeled with the full chemical name, "Ethyl N-propanoylcarbamate," and appropriate hazard warnings.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

  • Never dispose of ethyl N-propanoylcarbamate down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can handle ethyl N-propanoylcarbamate with confidence, ensuring the integrity of their work and the safety of all laboratory personnel.

References

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Washington State Department of Agriculture. (n.d.). WSDA Pesticide Applicator Advisory. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl ethyl(isopropoxy)carbamate. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (2005). Working with Hazardous Chemicals. Retrieved from [Link]

  • ECHA. (n.d.). Identity - O-isopropyl ethylthiocarbamate. European Chemicals Agency. Retrieved from [Link]

  • Organic Syntheses. (2008, April 11). Working with Hazardous Chemicals. Retrieved from [Link]

  • Usiena air. (2023, March 7). A Self-Immolative Linker for the pH-Responsive Release of Amides. Retrieved from [Link]

  • LookChem. (n.d.). ethyl N-benzoylcarbamate. Retrieved from [Link]

  • ResearchGate. (2025, October 13). A Self-Immolative Linker for the pH-Responsive Release of Amides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.